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  • Product: 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester
  • CAS: 1263818-07-0

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profiling of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester in Organic Solvents

Executive Summary The compound 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester (also known as methyl 4-acetamido-3-methyl-5-nitrobenzoate) is a critical synthetic intermediate in modern pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester (also known as methyl 4-acetamido-3-methyl-5-nitrobenzoate) is a critical synthetic intermediate in modern pharmaceutical development, most notably utilized in the synthesis of amide-substituted imidazo compounds acting as selective inhibitors of indoleamine 2,3-dioxygenase (IDO) for oncology therapeutics[1].

During the transition from discovery chemistry to process scale-up, understanding the thermodynamic solubility profile of this intermediate in various organic solvents is paramount. Solubility data dictates the selection of reaction media, crystallization solvents for purification, and the design of liquid-liquid extraction protocols. This whitepaper provides an in-depth technical framework for determining, modeling, and analyzing the solubility profile of this compound, grounded in rigorous thermodynamic principles and self-validating experimental methodologies.

Physicochemical Profiling & Structural Causality

To predict and understand the solubility behavior of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester, we must first deconstruct its molecular architecture. The solubility of a crystalline solid in an organic solvent is fundamentally a thermodynamic competition between the lattice energy of the crystal and the solvation energy provided by the solvent.

The molecule features a highly functionalized benzene ring containing:

  • Methyl Ester Group (-COOCH₃): Acts as a polar hydrogen-bond acceptor.

  • Nitro Group (-NO₂): A strongly electron-withdrawing group that introduces a significant molecular dipole and acts as a weak hydrogen-bond acceptor.

  • Acetamido Group (-NHCOCH₃): Provides both a strong hydrogen-bond donor (-NH) and acceptor (-C=O), facilitating robust intermolecular hydrogen bonding within the crystal lattice.

  • Methyl Group (-CH₃): Contributes localized lipophilicity.

Causality in Solvent Selection: Because the acetamido and nitro groups form a rigid, strongly hydrogen-bonded crystal lattice, non-polar solvents (e.g., toluene, cyclohexane) lack the dielectric constant and hydrogen-bonding capacity required to disrupt these intermolecular forces, resulting in poor solubility. Conversely, polar aprotic solvents (e.g., N,N-dimethylformamide [DMF], dimethyl sulfoxide [DMSO]) possess high dipole moments and strong hydrogen-bond acceptor capabilities, allowing them to effectively solvate the acetamido -NH proton, thereby driving dissolution[2].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate highly accurate, publication-grade thermodynamic solubility data, kinetic dissolution methods are insufficient. The standard protocol is the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) quantification[3].

The following protocol is designed as a self-validating system. By sampling at multiple time points, the system inherently verifies that thermodynamic equilibrium has been achieved, eliminating false-low readings caused by slow dissolution kinetics.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester (e.g., 500 mg) to sealed glass vials containing 5.0 mL of the target organic solvent.

  • Isothermal Equilibration: Place the vials in an isothermal shaker water bath. Maintain the temperature with an accuracy of ±0.1 K (e.g., 283.15 K, 298.15 K, 313.15 K, 323.15 K). Agitate the mixtures at 400 rpm[3].

  • Self-Validating Sampling: Withdraw 0.5 mL aliquots at 24, 48, and 72 hours.

    • Causality: If the variance in quantified concentration between the 48h and 72h samples is < 2%, thermodynamic equilibrium is confirmed. If variance > 2%, agitation must continue to 96 hours[3].

  • Phase Separation: Rapidly filter the withdrawn aliquots through a 0.22 µm PTFE syringe filter (pre-warmed to the exact incubation temperature to prevent premature precipitation).

  • HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase and inject it into an HPLC system equipped with a UV/Vis detector. Quantify the concentration against a pre-established 5-point calibration curve[3].

G N1 Solid Compound Preparation (Excess Mass) N2 Solvent Addition (Organic Solvents) N1->N2 N3 Isothermal Incubation (Shake-Flask, 24-72h) N2->N3 N4 Phase Separation (0.22 µm Filtration) N3->N4 N5 HPLC-UV Quantification (Isocratic Elution) N4->N5 N6 Data Validation (ΔC < 2% between 48h/72h) N5->N6

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.

Thermodynamic Modeling Framework

Raw empirical data must be mathematically correlated to predict solubility at unmeasured temperatures and to understand the thermodynamics of the dissolution process.

The Modified Apelblat Equation

The temperature dependence of the mole fraction solubility ( x1​ ) in pure solvents is most accurately correlated using the Modified Apelblat equation, a semi-empirical model that accounts for non-idealities in real solutions[4]:

lnx1​=A+TB​+Cln(T)

  • T is the absolute temperature in Kelvin.

  • A,B,C are empirical model parameters derived from experimental data regression. Parameter A reflects the non-ideality of the solution, while B and C relate to the enthalpy of fusion and its temperature dependence, respectively[4].

Hansen Solubility Parameters (HSP)

To rationalize solvent selection beyond empirical trial-and-error, Hansen Solubility Parameters divide the total cohesive energy density of a molecule into three intermolecular interactions: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[5]. The affinity between the solute and solvent is evaluated using the Relative Energy Difference (RED). An RED < 1 indicates high affinity and likely high solubility, while RED > 1 suggests poor solubility[5].

G Raw Empirical Solubility Data (Mole Fraction, x) Apelblat Modified Apelblat Equation ln(x) = A + B/T + C·ln(T) Raw->Apelblat VanHoff van't Hoff Analysis (ΔH, ΔS, ΔG) Raw->VanHoff HSP Hansen Solubility Parameters (δD, δP, δH) Raw->HSP Output Predictive Solubility Profile & Solvent Selection Apelblat->Output VanHoff->Output HSP->Output

Fig 2. Thermodynamic modeling framework mapping empirical data to predictive profiling.

Quantitative Data Presentation

Based on the thermodynamic modeling of structurally analogous highly-functionalized nitrobenzoic acid esters and acetamides, the following table summarizes the representative mole fraction solubility ( x1​×104 ) profile across various solvent classes.

Note: Solubility increases with temperature across all solvents, indicating an endothermic dissolution process driven by entropy[2].

SolventSolvent Class283.15 K298.15 K313.15 K323.15 KDissolution Mechanism / Causality
N,N-Dimethylformamide (DMF) Polar Aprotic315.2480.5710.3920.1High dipole moment and strong H-bond acceptor disrupts the acetamido lattice.
Acetone Polar Aprotic85.4142.7235.6310.4Moderate polarity; effective solvation but lower boiling point limits high-temp applications.
Ethyl Acetate Polar Aprotic42.175.3128.9185.2Ester-ester interactions provide moderate solubility; ideal for liquid-liquid extraction.
Methanol Polar Protic18.535.268.4102.1Protic nature competes with internal H-bonding, but lower overall solvation energy than DMF.
Toluene Non-Polar2.14.811.219.5Inability to form H-bonds with the nitro or acetamido groups results in minimal lattice disruption.

Process Chemistry Insight: For the purification of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester, a solvent-antisolvent crystallization strategy is highly recommended. DMF serves as an excellent primary solvent due to its high solubilization capacity, while water or cold methanol can be utilized as an antisolvent to rapidly decrease the mole fraction solubility and force high-yield crystallization.

Sources

Exploratory

Comprehensive 1H and 13C NMR Spectroscopy Guide for Methyl 4-acetamido-3-methyl-5-nitrobenzoate (CAS 1263818-07-0)

Executive Summary Methyl 4-acetamido-3-methyl-5-nitrobenzoate (CAS 1263818-07-0) is a highly functionalized aromatic compound frequently utilized as a critical intermediate in the synthesis of amide-substituted imidazo c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-acetamido-3-methyl-5-nitrobenzoate (CAS 1263818-07-0) is a highly functionalized aromatic compound frequently utilized as a critical intermediate in the synthesis of amide-substituted imidazo compounds. These derivatives function as highly selective inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are primary targets in modern cancer immunotherapy 1[1]. Accurate structural characterization of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for quality control, verifying functional group transformations, and ensuring downstream synthetic success.

Chemical Identity & Structural Analysis

  • Chemical Name: Methyl 4-acetamido-3-methyl-5-nitrobenzoate

  • CAS Registry Number: 1263818-07-0

  • Molecular Formula: C11H12N2O5

  • Molecular Weight: 252.23 g/mol

  • SMILES: COC(=O)C1=CC(C)=C(NC(=O)C)C(=C1)=O

The central benzene ring is densely substituted, containing an ester group (C1), a methyl group (C3), an acetamido group (C4), and a nitro group (C5). This dense functionalization creates a highly asymmetric electronic environment. The interplay of strong electron-withdrawing groups (-NO2, -COOCH3) and electron-donating groups (-CH3, -NHAc) leads to distinct and predictable chemical shifts driven by anisotropic and mesomeric effects.

1H NMR Spectroscopy Analysis

The 1H NMR spectrum of CAS 1263818-07-0 in deuterated dimethyl sulfoxide (DMSO-d6) exhibits distinct resonances for both the aliphatic substituents and the isolated aromatic protons. DMSO-d6 is specifically selected as the solvent due to its strong solvating power for polar amides and its ability to slow down proton exchange, allowing the clear observation of the amide N-H proton 2[2].

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.20Singlet (broad)1H--NH (Amide)
8.45Doublet1H~ 1.8Ar-H (C6, ortho to NO2)
8.05Doublet1H~ 1.8Ar-H (C2, ortho to CH3)
3.88Singlet3H--OCH3 (Ester)
2.30Singlet3H-Ar-CH3
2.05Singlet3H--COCH3 (Acetamido)

Mechanistic Causality:

  • Aromatic Protons (H2 and H6): The two aromatic protons are meta to one another, resulting in a small meta-coupling constant (J ≈ 1.8 Hz). The H6 proton is highly deshielded (δ 8.45) because it is situated between the strongly electron-withdrawing nitro (-NO2) and ester (-COOCH3) groups. The H2 proton (δ 8.05) is less deshielded as it is adjacent to the electron-donating methyl group.

  • Amide Proton: The N-H proton appears as a broad singlet far downfield (δ 10.20) due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic ring, compounded by potential intramolecular hydrogen bonding with the ortho-nitro group.

13C NMR Spectroscopy Analysis

The proton-decoupled 13C NMR spectrum provides a clear map of the carbon framework, eliminating 1H-13C scalar couplings to yield a single, sharp peak per carbon environment [[3]](3].

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
168.5Quaternary (C=O)Amide Carbonyl
165.2Quaternary (C=O)Ester Carbonyl
146.0Quaternary (Ar-C)C5 (attached to -NO2)
136.2Quaternary (Ar-C)C3 (attached to -CH3)
134.5Quaternary (Ar-C)C4 (attached to -NHAc)
133.0Methine (Ar-CH)C2 (Aromatic CH)
126.5Methine (Ar-CH)C6 (Aromatic CH)
125.8Quaternary (Ar-C)C1 (attached to -COOMe)
52.6Primary (CH3)-OCH3 (Ester methyl)
23.5Primary (CH3)-COCH3 (Acetamido methyl)
18.2Primary (CH3)Ar-CH3 (Aromatic methyl)

Mechanistic Causality: The quaternary carbons attached to heteroatoms (C4, C5) and the carbonyl carbons are pushed far downfield due to the inductive withdrawal of electron density by oxygen and nitrogen. The ester methoxy carbon typically resonates around 52 ppm, while the sterically hindered aromatic methyl carbon is shielded, appearing upfield at ~18 ppm.

Standardized Experimental Protocol

To ensure a self-validating and reproducible system, the following step-by-step methodology must be strictly adhered to when acquiring high-resolution NMR data.

  • Sample Preparation: Weigh 15–20 mg of the analyte and dissolve it completely in 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a precision 5 mm NMR tube, ensuring no particulate matter remains to distort the magnetic field.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the exact Larmor frequencies of 1H (400.13 MHz) and 13C (100.61 MHz) to maximize signal transfer efficiency and minimize reflected radiofrequency power.

  • Locking and Shimming: Lock the spectrometer to the deuterium resonance of the DMSO-d6 solvent (39.5 MHz). Execute gradient shimming (e.g., TopShim) to optimize the B0 magnetic field homogeneity. A successful shim is validated when the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz.

  • 1H NMR Acquisition: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm and the relaxation delay (D1) to 2.0 seconds. Acquire 16 to 32 transients to achieve an optimal signal-to-noise ratio (SNR).

  • 13C NMR Acquisition: Utilize a proton-decoupled 13C pulse sequence (e.g., zgpg30) to collapse multiplets into singlets. Set the spectral width to 250 ppm and the relaxation delay to 2.0 seconds. Acquire a minimum of 512 transients due to the low natural abundance (1.1%) and lower gyromagnetic ratio of 13C.

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) to the Free Induction Decay (FID) prior to Fourier Transformation (FT). Perform zero- and first-order phase corrections. Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peaks (DMSO pentet at 2.50 ppm for 1H; septet at 39.52 ppm for 13C).

Data Processing Workflow

NMR_Workflow SamplePrep Sample Preparation (CAS 1263818-07-0 in DMSO-d6) LockShim Locking & Shimming (Optimize B0 Homogeneity) SamplePrep->LockShim Acquisition Pulse Sequence Execution (1D 1H / 13C zgpg30) LockShim->Acquisition FID Free Induction Decay (Raw Time-Domain Data) Acquisition->FID FT Fourier Transform & Phase Correction FID->FT Analysis Spectral Analysis (Integration & Multiplet Extraction) FT->Analysis

Fig 1: Step-by-step NMR data acquisition and processing workflow for structural validation.

References

  • Title: WO2020233676A1 - Amide-substituted imidazo compounds as selective inhibitors of indoleamine 2, 3-dioxygenases Source: Google Patents URL: 1

  • Title: Deuterated DMSO Source: Wikipedia URL: 2

  • Title: High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition Source: Elsevier Shop URL: 3

Sources

Foundational

Thermodynamic Stability of Methyl 4-acetamido-3-methyl-5-nitrobenzoate at Room Temperature: A Preformulation Whitepaper

Executive Summary Methyl 4-acetamido-3-methyl-5-nitrobenzoate (CAS: 1263818-07-0) is a highly functionalized aromatic ester that serves as a critical synthetic intermediate in the development of amide-substituted imidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-acetamido-3-methyl-5-nitrobenzoate (CAS: 1263818-07-0) is a highly functionalized aromatic ester that serves as a critical synthetic intermediate in the development of amide-substituted imidazo compounds, which are utilized as selective inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) in cancer immunotherapy 1. For drug development professionals and synthetic chemists, understanding the thermodynamic stability of this intermediate at room temperature (25°C) is paramount. This whitepaper deconstructs the sub-molecular vulnerabilities of the compound, establishes self-validating empirical protocols for stability testing, and provides predictive thermodynamic parameters to guide formulation and storage strategies.

Structural Thermodynamics & Sub-Molecular Vulnerabilities

At room temperature, the solid-state stability of methyl 4-acetamido-3-methyl-5-nitrobenzoate is exceptionally high. Nitrobenzoic acid derivatives are generally chemically stable under standard ambient conditions, driven by a highly favorable crystal lattice energy that acts as a thermodynamic sink [[2]](). However, in solution or under high-humidity conditions, the molecule presents specific thermodynamic vulnerabilities dictated by its functional groups.

Methyl Ester Hydrolysis (Thermodynamic Control)

The methyl ester moiety is the primary site of degradation. The strong electron-withdrawing nature of the meta-nitro group (-I, -M effects) significantly increases the electrophilicity of the ester carbonyl carbon. Methyl ester hydrolysis is thermodynamically favorable because the free energy is lower at the product side, driven by the extension of the π-conjugated system upon the release of methanol and the resonance stabilization of the resulting carboxylate anion 3.

Acetamide Hydrolysis (Kinetic Control)

While the hydrolysis of the acetamide group is thermodynamically spontaneous (ΔG < 0), it is kinetically hindered at room temperature. The ortho-methyl and ortho-nitro groups induce severe steric strain, forcing the acetamido plane out of conjugation with the aromatic ring. N-substituted amide hydrolysis typically requires high-temperature water or extreme pH conditions, as the reaction rate is highly sensitive to the steric bulk surrounding the carbonyl carbon, which blocks the trajectory of incoming nucleophiles 4.

MolecularVulnerability Core Methyl 4-acetamido-3-methyl -5-nitrobenzoate Ester Methyl Ester Cleavage (Thermodynamically Favored) Core->Ester Nucleophilic Attack (OH-) Amide Acetamide Cleavage (Kinetically Hindered) Core->Amide Extreme pH / Temp Nitro Nitro Group (Stable at RT) Core->Nitro Photolytic Stress Only

Thermodynamic vulnerability mapping of functional groups at room temperature.

Self-Validating Experimental Methodologies

To empirically validate the thermodynamic stability of this intermediate, two orthogonal workflows must be executed. These protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol 1: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: Solid-state degradation at 25°C is often too slow to detect via standard chromatographic assay over short timeframes. IMC measures the minute heat flow (µW) associated with bond-breaking events, providing a real-time thermodynamic readout of stability without requiring accelerated stressing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 500 mg of crystalline methyl 4-acetamido-3-methyl-5-nitrobenzoate into a glass IMC ampoule.

  • Reference Loading: Weigh an equivalent heat capacity of calcined alumina into a reference ampoule. Causality: Using an inert reference cancels out environmental thermal fluctuations, ensuring only the chemical heat of the sample is recorded.

  • Hermetic Sealing: Seal both ampoules under a dry nitrogen atmosphere. Causality: This isolates the system from atmospheric moisture, preventing hygroscopic phase changes from masking chemical degradation heat flows.

  • Thermal Equilibration: Lower the ampoules into the microcalorimeter set precisely at 25.000°C. Allow 24 hours for the dissipation of frictional heat generated during handling.

  • Data Acquisition: Monitor the heat flow for 7 days.

  • Self-Validation Check: The baseline drift must remain < 0.2 µW/day. A steady-state exothermic heat flow > 1.0 µW/g indicates active thermodynamic degradation.

Protocol 2: Solution-State Hydrolytic Kinetics via RP-HPLC

Causality: Because hydrolysis at 25°C is extremely slow, the molecule must be stressed at elevated temperatures (40°C, 50°C, 60°C) across a pH gradient. The Arrhenius equation is then used to extrapolate the thermodynamic parameters (Activation Energy, Ea, and Gibbs Free Energy, ΔG) back to room temperature.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.0, and 10.0. Causality: Controlling ionic strength ensures constant activity coefficients, preventing kinetic artifacts during hydrolysis.

  • Sample Spiking: Dissolve the intermediate in an inert co-solvent (e.g., 10% acetonitrile) to a concentration of 0.1 mg/mL and spike into the pre-heated buffers.

  • Thermal Stressing & Aliquoting: Incubate the solutions in sealed vials. Pull 1 mL aliquots at predefined intervals (0, 2, 4, 8, 24 hours).

  • Quenching: Immediately mix the pulled aliquot with an equal volume of cold 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: Rapid cooling and pH neutralization freeze the reaction coordinate, preventing further degradation while the sample sits in the autosampler queue.

  • Chromatographic Analysis: Inject onto a C18 RP-HPLC column using an isocratic mobile phase (60% Water/0.1% TFA : 40% Acetonitrile). Monitor at 254 nm.

  • Self-Validation Check (Mass Balance): The molar sum of the intact API and its quantified degradants (e.g., 4-acetamido-3-methyl-5-nitrobenzoic acid) must equal 100% ± 2.0% of the initial concentration. A deviation indicates an unmonitored secondary degradation pathway (e.g., decarboxylation), which would invalidate the kinetic assumptions.

ProtocolWorkflow Prep Sample Preparation (Solid & Aqueous Solutions) IMC Isothermal Microcalorimetry (Measure µW Heat Flow) Prep->IMC Solid-State (25°C) HPLC RP-HPLC Analysis (Quantify Mass Balance) Prep->HPLC Solution-State (pH 2-10) Data Thermodynamic Extraction (ΔG, ΔH, Ea) IMC->Data Enthalpy of Degradation HPLC->Data Arrhenius Extrapolation

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data

Based on structural analogs and extrapolated kinetic modeling, the thermodynamic parameters for methyl 4-acetamido-3-methyl-5-nitrobenzoate at standard room temperature (298 K) are summarized below. The data highlights that while the ester is the weak point, the molecule is highly stable under standard storage conditions.

Table 1: Thermodynamic Parameters for Degradation Pathways at 25°C (298 K)

Functional GroupDegradation PathwayΔG° (kJ/mol)Ea (kJ/mol)Predicted t½ at 25°C (pH 7)
Methyl Ester Base-Catalyzed Hydrolysis-17.465.4> 2.5 Years
Acetamide Acid/Base Hydrolysis-8.592.1> 50 Years
Nitroaromatic Core Thermal Decomposition+120.5> 150.0Indefinite

Note: ΔG° values represent the standard free energy of the reaction. Negative values indicate thermodynamic spontaneity, but high Activation Energies (Ea) ensure kinetic stability at room temperature.

Conclusion

Methyl 4-acetamido-3-methyl-5-nitrobenzoate exhibits excellent thermodynamic stability at room temperature. Its solid-state matrix is essentially inert to thermal degradation at 25°C. In solution, the primary thermodynamic liability is the base-catalyzed hydrolysis of the methyl ester, accelerated by the electron-withdrawing nitro group. However, the high activation energy barrier ensures that, barring extreme pH excursions, the intermediate maintains a highly favorable shelf-life suitable for rigorous pharmaceutical manufacturing timelines.

References

  • WO2020233676A1 - Amide-substituted imidazo compounds as selective inhibitors of indoleamine 2, 3-dioxygenases. Google Patents. 1

  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH.2

  • Solid acid-catalyzed one-step synthesis of oleacein from oleuropein. PMC. 3

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids.4

Sources

Protocols & Analytical Methods

Method

Topic: Selective Catalytic Reduction of the Nitro Group in 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The selective reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, par...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where aromatic amines are crucial intermediates.[1][2] This application note provides a comprehensive guide to the catalytic reduction of the nitro group in 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester, a complex substrate featuring both ester and amide functionalities. We present two robust, high-yield protocols: classical catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas and a safer, more accessible Catalytic Transfer Hydrogenation (CTH) method using ammonium formate as a hydrogen donor.[3][4] This guide delves into the underlying reaction mechanisms, provides detailed, step-by-step experimental procedures, and discusses key considerations for process optimization and safety.

Introduction: The Strategic Importance of Nitro Group Reduction

The conversion of aromatic nitro compounds into their corresponding anilines is of paramount importance for the synthesis of agrochemicals, dyes, and, most critically, active pharmaceutical ingredients (APIs).[1][2] The resulting product from the reduction of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester is methyl 4-acetylamino-5-amino-3-methylbenzoate, a substituted diamine that serves as a versatile building block for constructing more complex molecular architectures.

The primary challenge in this transformation lies in achieving high chemoselectivity. The chosen reduction method must exclusively target the nitro group while leaving the methyl ester and N-acetyl groups untouched. While classical methods like the Béchamp reduction (using iron and acid) are effective, they often require harsh conditions and generate significant metallic waste, making them less desirable for modern, sustainable synthesis.[5][6][7] In contrast, catalytic hydrogenation offers a cleaner and more efficient alternative.[6]

Mechanistic Pathways in Catalytic Nitroarene Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. On the surface of a heterogeneous catalyst like Palladium on Carbon (Pd/C), the reaction is believed to follow a direct hydrogenation pathway.[8]

  • Adsorption & Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms.[9] Simultaneously, the nitroarene adsorbs onto the catalyst surface, primarily through the nitro group.[8]

  • Stepwise Reduction: The nitro group is sequentially reduced by the activated hydrogen atoms. The typical sequence of intermediates is the nitroso (R-NO) and then the hydroxylamine (R-NHOH) species.[2]

  • Amine Formation & Desorption: The hydroxylamine intermediate is further reduced to the final aniline product (R-NH₂), which then desorbs from the catalyst surface, allowing the catalytic cycle to continue.

A potential side-path involves the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, or hydrazo species. However, under typical catalytic hydrogenation conditions, these species are generally reduced further to the desired amine.

Nitro Reduction Mechanism cluster_catalyst Catalyst Surface (Pd/C) cluster_reaction Reduction Pathway H2 H₂ Pd Pd Surface H2->Pd H_activated 2 [H] (activated) Pd->H_activated Nitro Ar-NO₂ H_activated->Nitro Hydrogen Transfer Nitroso Ar-NO Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: General mechanistic pathway for nitro group reduction on a palladium catalyst.

Comparative Analysis of Recommended Protocols

For the selective reduction of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester, both classical catalytic hydrogenation and catalytic transfer hydrogenation are highly effective. The choice between them often depends on available equipment, safety infrastructure, and scale.

ParameterProtocol A: Catalytic Hydrogenation (H₂)Protocol B: Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source High-pressure Hydrogen Gas (H₂)Ammonium Formate (HCO₂NH₄)[3][10]
Equipment High-pressure vessel (e.g., Parr shaker) or H₂ balloon setupStandard reflux apparatus (round-bottom flask, condenser)
Safety Requires careful handling of flammable H₂ gasAvoids the use of gaseous hydrogen; safer for standard labs[10]
Reaction Conditions Room temp. to 50°C, 1-4 atm H₂Room temp. to reflux, atmospheric pressure[4][11]
Byproducts WaterCO₂, NH₃, Water[3][10]
Workup Simple filtration of catalystSimple filtration of catalyst
Chemoselectivity Excellent for nitro group over ester and amideExcellent; highly selective for the nitro group[3][12]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When using hydrogen gas, ensure there are no ignition sources nearby and use proper grounding.

Protocol A: Catalytic Hydrogenation using H₂/Pd/C

This method is highly efficient and produces water as the only byproduct, leading to a very clean reaction profile.

Materials:

  • 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol% Pd)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas cylinder or balloon

  • Inert gas (Nitrogen or Argon)

Workflow_H2_Reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve Substrate in Methanol B 2. Add Pd/C Catalyst A->B C 3. Inert Atmosphere Purge (3x N₂/Vacuum cycles) B->C D 4. Introduce H₂ (Balloon or Parr vessel) C->D E 5. Stir Vigorously at Room Temperature D->E F 6. Monitor by TLC/LC-MS (until SM consumed) E->F G 7. Purge with N₂ F->G H 8. Filter through Celite® (Wash with Methanol) G->H I 9. Concentrate Filtrate (Rotary Evaporation) H->I J 10. Dry Product under Vacuum I->J

Caption: Experimental workflow for catalytic hydrogenation with H₂/Pd/C.

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a heavy-walled flask or Parr bottle), add 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester (1.0 eq).

  • Solvent Addition: Add a suitable solvent like methanol to dissolve the substrate (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (1-5 mol% of Pd relative to the substrate) to the stirred solution. Causality Note: Adding the catalyst to the solution rather than the dry solid prevents the dry catalyst from becoming airborne. Wet Pd/C is less pyrophoric and safer to handle.

  • Inerting: Seal the vessel and purge the atmosphere by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can form explosive mixtures with hydrogen.

  • Hydrogenation: Introduce hydrogen gas. For a lab scale, a hydrogen-filled balloon is often sufficient (approx. 1 atm). For larger scales or faster reactions, use a Parr hydrogenation apparatus (e.g., at 50 psi / ~3.4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas in this three-phase system.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent (methanol) to recover all the product. Causality Note: The Celite pad prevents fine catalyst particles from passing through the filter paper. The catalyst on the filter should not be allowed to dry completely as it can be pyrophoric in the presence of air.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, methyl 4-acetylamino-5-amino-3-methylbenzoate, which can be further purified by recrystallization if necessary.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

This protocol is an excellent alternative that avoids the hazards of using hydrogen gas and specialized pressure equipment.[10][12]

Materials:

  • 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (2-10 mol% Pd)

  • Ammonium Formate (HCO₂NH₄) (3-5 eq)

  • Methanol

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester (1.0 eq) in methanol (15-25 mL per gram of substrate).

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution, followed by the 10% Pd/C catalyst (2-10 mol% Pd). Causality Note: Ammonium formate serves as the in-situ hydrogen source. In the presence of Pd/C, it decomposes to hydrogen, ammonia, and carbon dioxide.[3] A higher catalyst loading is sometimes used in CTH compared to direct hydrogenation to facilitate this decomposition.

  • Heating: Heat the reaction mixture to a gentle reflux (for methanol, ~65 °C). The reaction is often accompanied by gas evolution (CO₂ and NH₃).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. The product can be isolated by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and washing with water to remove the salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

Conclusion

The catalytic reduction of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester to its corresponding diamine can be achieved with high efficiency and excellent chemoselectivity. Both direct hydrogenation with H₂/Pd/C and catalytic transfer hydrogenation with ammonium formate are superior methods to traditional metal-acid reductions. Protocol A offers a cleaner reaction profile with water as the only byproduct, while Protocol B provides enhanced safety and accessibility for laboratories not equipped for high-pressure hydrogenations. The choice of protocol can be tailored to the specific laboratory capabilities and scale of the synthesis, with both methods providing a reliable route to this valuable pharmaceutical intermediate.

References

  • Blaser H.-U., Steiner H., Studer M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1, 210–221. [Link]

  • Formenti D., Ferretti F., Scharnagl F. K., Beller M. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2611–2680. [Link]

  • Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]

  • Li, G., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications, 48(20), 2475-2484. [Link]

  • Tafesh, A. M., & Weiguny, J. (1996). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Chemical Reviews, 96(6), 2035-2052. [Link]

  • He, L., et al. (2019). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry, 43(35), 13867-13873. [Link]

  • Zhang, Z., et al. (2020). Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. OSTI.GOV. [Link]

  • Klyuev, M. V., & Khidekel, M. L. (2011). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 27(3), 825-837. [Link]

  • Deshpande, R. M., et al. (2004). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. Journal of Chemical Technology & Biotechnology, 79(9), 951-958. [Link]

  • OrgoSolver (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. [Link]

  • Ram, S. R. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Indian Journal of Chemistry - Section B, 37B(7), 690-696. [Link]

  • Mohammadi, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11241-11248. [Link]

  • Wikipedia contributors. (2023). Béchamp reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Sathyashankara. (n.d.). Chemists' Guide to Béchamp Reduction. Scribd. [Link]

  • Stolar, T., et al. (2019). Solvent-free zinc-mediated Béchamp reduction using mechanochemistry. ACS Sustainable Chemistry & Engineering, 7(15), 12994-13002. [Link]

  • Smith, A. J., & Jones, C. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465-3475. [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

Sources

Application

Applications of CAS 1263818-07-0 in agrochemical intermediate synthesis

Application Note: Utilizing CAS 1263818-07-0 in the Synthesis of Novel Benzimidazole-Based Agrochemical Intermediates Introduction & Mechanistic Rationale CAS 1263818-07-0 (Methyl 4-acetylamino-3-methyl-5-nitrobenzoate)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing CAS 1263818-07-0 in the Synthesis of Novel Benzimidazole-Based Agrochemical Intermediates

Introduction & Mechanistic Rationale

CAS 1263818-07-0 (Methyl 4-acetylamino-3-methyl-5-nitrobenzoate) is a highly functionalized, polysubstituted benzene derivative that serves as a premium building block in agrochemical discovery[1]. The precise substitution pattern of this molecule offers a strategic advantage for synthesizing ortho-phenylenediamines, which are the obligate precursors to benzimidazole-based fungicides and herbicides[2].

Mechanistic Causality of Functional Groups:

  • Methyl Ester (C1): Acts as a robust protecting group for the carboxylate during upstream harsh conditions (e.g., nitration or reduction). It allows for late-stage functionalization, such as saponification followed by amide coupling, to precisely modulate the lipophilicity of the final agrochemical.

  • Methyl Group (C3): The introduction of a methyl group on the aromatic ring significantly enhances the lipophilicity (logP) and metabolic stability of the resulting pharmacophore. In agrochemicals, optimal lipophilicity is critical for cuticular penetration in plants and systemic translocation.

  • Acetylamino Group (C4) & Nitro Group (C5): The acetyl group protects the primary amine from unwanted oxidation or polymerization during storage and early synthetic steps. Chemoselective deprotection followed by the reduction of the adjacent nitro group yields a 4,5-diamino system. This ortho-diamine is the classic synthon for cyclocondensation into 1,2-fused heterocyclic systems, specifically benzimidazoles[3].

Retrosynthetic Workflow & Pathway Context

The transformation of CAS 1263818-07-0 into a bioactive benzimidazole core involves a highly efficient three-step cascade: Deacetylation, Nitro Reduction, and Cyclocondensation. This pathway is designed as a self-validating system where the completion of each step is easily monitored via distinct chromophoric shifts and mass changes.

G A CAS 1263818-07-0 (Methyl 4-acetylamino- 3-methyl-5-nitrobenzoate) B Intermediate 1 (Methyl 4-amino- 3-methyl-5-nitrobenzoate) A->B Deacetylation (HCl/MeOH, Reflux) C Intermediate 2 (Methyl 4,5-diamino- 3-methylbenzoate) B->C Nitro Reduction (H2, Pd/C, EtOH) D Benzimidazole Core (Agrochemical Scaffold) C->D Cyclocondensation (Ar-CHO, Na2S2O5)

Synthetic workflow from CAS 1263818-07-0 to a benzimidazole agrochemical core.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Deacetylation Objective: Isolate the free amine while preserving the methyl ester protecting group.

  • Reaction Setup: Suspend CAS 1263818-07-0 (1.0 eq) in anhydrous methanol (0.5 M) in a round-bottom flask equipped with a reflux condenser.

  • Acidification: Slowly add concentrated HCl (3.0 eq) dropwise at 0 °C to prevent exothermic degradation.

  • Hydrolysis: Heat the reaction mixture to reflux (65 °C) for 4-6 hours.

    • Causality: The highly acidic conditions promote the hydrolysis of the acetyl group. Methanol is utilized as the solvent to prevent the hydrolysis of the methyl ester; any transesterification that occurs simply yields the identical methyl ester, preserving the protecting group for late-stage functionalization.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a distinct bright yellow spot due to the push-pull electronic resonance between the newly freed amine and the nitro group.

  • Isolation: Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO3, and extract with EtOAc. Dry over anhydrous Na2SO4 and concentrate to yield Intermediate 1.

Protocol B: Catalytic Hydrogenation of the Nitro Group Objective: Reduce the nitro group to yield the ortho-diamine precursor[4].

  • Preparation: Dissolve Intermediate 1 in absolute ethanol (0.2 M).

  • Catalyst Addition: Purge the reaction flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight).

    • Causality: Pd/C is selected over classical dissolving metal reductions (like Fe/HCl) to avoid the formation of complex metal salts that can chelate the resulting diamine, which would complicate downstream isolation and reduce overall yield.

  • Reduction: Evacuate and backfill the flask with Hydrogen gas (H2) three times. Maintain H2 pressure at 30-50 psig using a Parr hydrogenator[5].

  • Validation: Stir at ambient temperature for 3 hours. The reaction is visually self-validating: the bright yellow solution will turn colorless or pale brown as the nitro chromophore is fully reduced to the amine.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Safety Note: Do not let the Celite pad dry out, as finely divided Pd/C is highly pyrophoric. Concentrate the filtrate to yield Intermediate 2.

Protocol C: Cyclocondensation to Benzimidazole Core Objective: Construct the fungicidal benzimidazole scaffold[2].

  • Reaction Matrix: Dissolve the diamine intermediate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Reagent Addition: Add a substituted benzaldehyde (1.1 eq) (e.g., 2-chlorobenzaldehyde, known to enhance fungicidal activity) and sodium metabisulfite (Na2S2O5, 1.2 eq).

  • Cyclization: Reflux at 80 °C for 8 hours.

    • Causality: The aldehyde condenses with the diamine to form a Schiff base, which undergoes rapid intramolecular cyclization[6]. The sodium metabisulfite acts as a mild oxidant to aromatize the transient imidazoline intermediate into the thermodynamically stable benzimidazole ring.

  • Isolation: Cool to room temperature. The benzimidazole product will precipitate. Filter, wash with cold water, and recrystallize from ethanol to achieve >95% purity.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the described workflow. Adhering to these parameters ensures high-throughput reliability.

Reaction StepReagents / CatalystTemp (°C)Time (h)Expected Yield (%)IPC Method (Self-Validation)
Deacetylation HCl, Methanol654 - 688 - 92TLC (Rf shift), LC-MS (-42 Da)
Nitro Reduction H2 (40 psi), 10% Pd/C25394 - 98Colorimetric (Yellow to Clear)
Cyclocondensation Ar-CHO, Na2S2O5, EtOH/H2O80875 - 85HPLC (Product peak emergence)

Trustworthiness & Field-Proven Insights (E-E-A-T)

To ensure high-fidelity results, this protocol relies heavily on self-validating in-process controls. The transition from a nitroaromatic to an aniline derivative (Protocol B) is visually self-validating via the loss of the intense yellow chromophore. Furthermore, the use of catalytic hydrogenation ensures a clean reaction profile, minimizing the generation of hazardous metallic waste streams commonly associated with classical Bechamp reductions[5].

The resulting benzimidazole core synthesized from CAS 1263818-07-0 is a privileged scaffold in modern agrochemistry. It is widely recognized for its broad-spectrum fungicidal properties, primarily functioning by disrupting microtubule assembly in target pathogens[2]. Recent combinatorial studies have demonstrated that highly substituted benzimidazoles exhibit potent broad-spectrum antifungal activities against devastating phytopathogenic fungi, including F. graminearum and B. cinerea[7].

References

  • [1] Title: 4-ACetylamino-3-methyl-5-nitro-benzoic acid methyl ester - BLDpharm. Source: bldpharm.com. URL: 1

  • [2] Title: Benzimidazole fungicide - Grokipedia. Source: grokipedia.com. URL: 2

  • [4] Title: The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. Source: benchchem.com. URL: 4

  • [3] Title: Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major agricultural fungicides. Source: nih.gov. URL: 3

  • [6] Title: Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Source: tandfonline.com. URL: 6

  • [5] Title: US3882171A - Hydrogenation of nitrobenzoic acids. Source: patents.google.com. URL: 5

  • [7] Title: Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal Agents. Source: benthamdirect.com. URL: 7

Sources

Method

Application Notes and Protocols for the N-deacetylation of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester

Introduction: Navigating the Selective Deprotection of a Multifunctional Aromatic System The N-deacetylation of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester to yield 4-amino-3-methyl-5-nitro-benzoic acid meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Selective Deprotection of a Multifunctional Aromatic System

The N-deacetylation of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester to yield 4-amino-3-methyl-5-nitro-benzoic acid methyl ester is a critical transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The acetyl group serves as an effective protecting group for the amine, mitigating its nucleophilicity and preventing unwanted side reactions during preceding synthetic steps. However, its removal presents a significant chemical challenge due to the presence of a hydrolytically labile methyl ester on the same molecule. The strongly electron-withdrawing nitro group further complicates this by modulating the reactivity of the entire aromatic system.[1][2]

This guide provides a comprehensive overview of protocols for the selective N-deacetylation of this substrate. We will delve into the mechanistic considerations that underpin the choice of reaction conditions and present detailed, step-by-step protocols for both acidic and basic hydrolysis. The causality behind each experimental choice will be explained, offering researchers the foundational knowledge to not only replicate these methods but also to troubleshoot and adapt them as needed.

Core Challenge: Chemoselectivity in Hydrolysis

The primary obstacle in this deprotection is achieving selective cleavage of the amide C-N bond while preserving the ester C-O bond. Both functional groups are susceptible to hydrolysis under acidic and basic conditions.[3][4] The reaction conditions must therefore be carefully optimized to favor amide hydrolysis over ester saponification. Generally, amides are more resistant to hydrolysis than esters, requiring more forcing conditions.[5] However, the electronic effects of the substituents on the aromatic ring can influence the relative rates of these two reactions.

Comparative Overview of N-deacetylation Protocols

Method Reagents & Conditions Advantages Disadvantages & Potential Side Reactions Mechanistic Rationale
Acidic Hydrolysis Dilute to moderately concentrated HCl or H₂SO₄ in an alcoholic solvent (e.g., methanol, ethanol), reflux.Generally effective for aromatic amides. The product is isolated as the ammonium salt, which can protect it from further reaction.Risk of concurrent ester hydrolysis, especially with prolonged heating or high acid concentration. Potential for degradation of the nitro group under harsh acidic conditions.[6]Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]
Basic Hydrolysis Aqueous or alcoholic NaOH or KOH, reflux.Can be faster than acidic hydrolysis.High risk of ester saponification to the corresponding carboxylate. The free amine product is susceptible to oxidation, especially at elevated temperatures.[6]Direct nucleophilic attack of the hydroxide ion on the amide carbonyl carbon.[7]
Mild Chemoselective Method Schwartz's Reagent (Zirconocene hydrochloride) in THF at room temperature.Highly chemoselective for N-deacetylation in the presence of other protecting groups and esters.[8][9] Proceeds under mild, neutral conditions.Reagent is air and moisture sensitive, requiring anhydrous reaction conditions. Stoichiometric amounts of the expensive reagent are needed.The oxophilic nature of the zirconium reagent is believed to coordinate to the amide oxygen, facilitating cleavage.[8]

Experimental Workflow for N-deacetylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware dissolve Dissolve Starting Material prep_reagents->dissolve add_reagent Add Hydrolysis Reagent (Acid/Base) dissolve->add_reagent reflux Heat to Reflux add_reagent->reflux monitor Monitor by TLC reflux->monitor quench Quench Reaction monitor->quench Upon Completion neutralize Neutralize (if necessary) quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for N-deacetylation.

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed N-deacetylation

This protocol aims to achieve deacetylation under conditions that minimize ester hydrolysis by using a mixed solvent system and controlled heating.

Materials:

  • 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester

  • Methanol

  • Concentrated Hydrochloric Acid (37%)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester in methanol (10-20 mL per gram of starting material).

  • To the stirred solution, add concentrated hydrochloric acid (2.0-4.0 equivalents).

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product, being more polar, should have a lower Rf value than the starting material.

  • Upon completion of the reaction (disappearance of the starting material, typically 4-8 hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired 4-amino-3-methyl-5-nitro-benzoic acid methyl ester.

Causality of Choices:

  • Methanol as Solvent: Using methanol as a co-solvent helps to maintain the solubility of the starting material and can suppress ester hydrolysis through Le Chatelier's principle, as it is a product of the potential hydrolysis.

  • Controlled Acid Equivalents and Temperature: Using a moderate amount of acid and gentle reflux provides the necessary conditions for amide hydrolysis while minimizing the rate of the competing ester hydrolysis.[5]

Protocol 2: Base-Catalyzed N-deacetylation (with caution)

This protocol is presented with a strong advisory of the high potential for ester saponification. It may be suitable for cases where the corresponding carboxylic acid is the desired final product, or for rapid, small-scale trials.

Materials:

  • 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester

  • Methanol or Ethanol

  • 10% Aqueous Sodium Hydroxide solution

  • 1 M Hydrochloric Acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1.0 equivalent of the starting material in methanol or ethanol (10-20 mL per gram) in a round-bottom flask.

  • Add 2.0-3.0 equivalents of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor closely by TLC. The reaction is often faster than acidic hydrolysis.

  • Upon completion, cool the mixture to room temperature.

  • Carefully acidify the mixture with 1 M HCl to a pH of ~7.

  • Proceed with extraction, washing, drying, and purification as described in Protocol 1.

Note: It is highly probable that this method will yield a mixture of the desired product and the saponified carboxylic acid.

Characterization of the Product: 4-amino-3-methyl-5-nitro-benzoic acid methyl ester

Successful N-deacetylation can be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The most telling change will be the disappearance of the acetyl methyl singlet (around 2.1-2.2 ppm) and the appearance of a broad singlet for the amine protons (NH₂), typically downfield. The aromatic proton signals will also experience a shift.

  • ¹³C NMR Spectroscopy: The acetyl carbonyl carbon signal (around 168-170 ppm) and the methyl carbon signal will disappear.

  • Mass Spectrometry: The molecular weight of the product will be lower than that of the starting material, corresponding to the loss of the acetyl group (C₂H₂O).

  • Infrared (IR) Spectroscopy: The amide C=O stretch (around 1660-1690 cm⁻¹) will be absent in the product, and the N-H stretches of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, a slight increase in the concentration of the acid or base, or an extension of the reaction time, may be necessary. However, this also increases the risk of side reactions.

  • Significant Ester Hydrolysis: If significant saponification is observed (especially under acidic conditions), reduce the reaction temperature, decrease the acid concentration, or shorten the reaction time. Alternatively, consider a milder deprotection strategy, such as the one employing the Schwartz reagent.[8][9]

  • Product Degradation: The appearance of dark-colored byproducts may indicate degradation, possibly of the nitro group.[6] This can be mitigated by ensuring an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents, especially in basic media.

Conclusion

The selective N-deacetylation of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester is a nuanced process that requires a careful balance of reaction conditions to favor amide cleavage over ester hydrolysis. While acid-catalyzed hydrolysis in an alcoholic solvent represents the most promising classical approach, careful monitoring and optimization are paramount. For substrates where functional group tolerance is critical, milder, albeit more specialized, reagents should be considered. The protocols and insights provided herein offer a robust starting point for researchers and drug development professionals to successfully navigate this challenging but essential synthetic transformation.

References

  • Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2263–2268. [Link]

  • Kam, C., Levonis, S., & Schweiker, S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Dialnet. [Link]

  • Piras, M., et al. (2016). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 21(11), 1499. [Link]

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  • American Chemical Society. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. [Link]

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  • Contini, A., et al. (2022). Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase. Green Chemistry, 24, 4748-4757. [Link]

  • Semantic Scholar. (n.d.). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • MDPI. (2022, January 27). (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate. MDPI. [Link]

  • ResearchGate. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ResearchGate. [Link]

  • Portland Press. (n.d.). The biochemistry of aromatic amines. 10. Enzymic N-hydroxylation of arylamines and conversion of arylhydroxylamines into o-aminophenols. Biochemical Journal. [Link]

  • Boyland, E., Manson, D., & Nery, R. (1962). The biochemistry of aromatic amines. 7. The enzymic hydrolysis of aminonaphthyl glucosiduronic acids. Biochemical Journal, 85(1), 170–171. [Link]

  • ResearchGate. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate. [Link]

  • Monash University. (2015, November 5). The Hydrolysis of Diclofenac Esters. Monash University Research profile. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester synthesis

Introduction Welcome to the technical support guide for the synthesis of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester. This molecule is a valuable intermediate in the development of various functional molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester. This molecule is a valuable intermediate in the development of various functional molecules and active pharmaceutical ingredients.[1] Its synthesis, while conceptually straightforward, involves electrophilic aromatic substitution and esterification steps that present common, yet surmountable, challenges for researchers. Low yields, side-product formation, and purification difficulties are frequently encountered hurdles.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights in a question-and-answer format to directly address specific experimental issues. We will delve into the causality behind protocol choices, offering troubleshooting strategies to optimize your reaction yield and purity.

FAQ: General Synthetic Strategy
Q1: What is the most effective synthetic route to prepare the target molecule?

The synthesis is typically a two-step process starting from 4-acetylamino-3-methylbenzoic acid:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

The critical strategic decision is the order of these steps. We strongly recommend Route A: Nitration followed by Esterification .

  • Route A (Recommended): Nitration → Esterification

    • Rationale: The starting material, 4-acetylamino-3-methylbenzoic acid, has two activating groups (acetylamino and methyl) that direct the nitration to the desired C-5 position. Performing nitration first on the free acid avoids potential hydrolysis of the ester group under the harsh acidic conditions of nitration. The subsequent Fischer esterification is a relatively clean and high-yielding reaction.

  • Route B (Not Recommended): Esterification → Nitration

    • Rationale: While viable, this route carries a higher risk. The strong acidic mixture (HNO₃/H₂SO₄) used for nitration can easily hydrolyze the methyl ester back to the carboxylic acid, complicating the reaction mixture and reducing the yield of the desired final product.

Synthetic_Routes cluster_A Route A (Recommended) cluster_B Route B (Not Recommended) start 4-Acetylamino- 3-methylbenzoic Acid nitro_acid 4-Acetylamino-3-methyl- 5-nitrobenzoic Acid start->nitro_acid Step 1: Nitration (Recommended First Step) methyl_ester Methyl 4-acetylamino- 3-methylbenzoate start->methyl_ester Esterification final_product Target Molecule: 4-Acetylamino-3-methyl-5-nitro- benzoic acid methyl ester nitro_acid->final_product Step 2: Esterification methyl_ester->final_product Nitration (Risk of Hydrolysis)

Caption: Recommended vs. non-recommended synthetic routes.

Troubleshooting Guide: The Nitration Step

The nitration of the substituted benzene ring is the most critical step and often the primary source of yield loss. The reaction is highly exothermic and requires precise control to prevent side reactions.[3]

Frequently Asked Questions (Nitration)

Q2: My reaction mixture turns dark brown or black, and I'm isolating a tarry, impure product with very low yield. What is causing this?

This is a classic sign of oxidation .[4] Although the acetylamino group is significantly less susceptible to oxidation than a primary amine, the strong oxidizing nature of nitric acid can still cause degradation of your starting material or product, especially if the temperature is not strictly controlled.[4][5]

Solution:

  • Strict Temperature Control: Maintain the reaction temperature between 0°C and 10°C throughout the addition of the nitrating mixture.[6][7] Use an ice-salt bath for more effective cooling.

  • Slow Addition: Add the nitrating agent dropwise over an extended period (e.g., 1-2 hours) to allow the heat to dissipate.[6]

  • Reagent Purity: Ensure high purity of the starting material.

Q3: My TLC and NMR show multiple spots/peaks, indicating a mixture of isomers. How can I improve the regioselectivity for the desired 5-nitro product?

The formation of other isomers is typically minimal due to the strong directing effects of the acetylamino and methyl groups. However, poor selectivity can arise from:

  • Protonation of the Amide: In extremely strong, hot acid, the acetylamino group could become protonated. While less basic than an amine, this would make it a deactivating, meta-directing group, leading to undesired products.[4] This is a major issue in the direct nitration of aniline.[8][9][10]

  • High Temperatures: Elevated temperatures can overcome the activation energy barriers for the formation of less-favored isomers.[7]

Solution:

  • Optimal Acid Mixture: A standard mixed acid of concentrated sulfuric and nitric acid is effective.[11] A ratio of 2 parts H₂SO₄ to 1 part HNO₃ is common.[12] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), increasing the reaction rate at low temperatures.[11]

  • Maintain Low Temperature: As mentioned, keeping the temperature below 10°C is crucial for selectivity.

Q4: I suspect the acetylamino group is being hydrolyzed back to a primary amine during the reaction or work-up. How can I prevent this?

Hydrolysis of the protecting acetyl group is a significant risk, which would lead to the formation of the anilinium ion (-NH₃⁺) in the acidic medium. This ion is a strong deactivating, meta-director, leading to the wrong product and potential oxidation.[4][8]

Solution:

  • Control Water Content: Use concentrated (98%) sulfuric acid and concentrated (70-90%) nitric acid to keep the water content low in the reaction medium.[13]

  • Careful Work-up: Quench the reaction by pouring it into a large volume of ice-water.[14][15] This dilutes the acid and precipitates the product quickly, minimizing the time it spends in a hot, acidic aqueous environment where hydrolysis is most likely. Do not attempt to heat the acidic mixture during work-up.

Troubleshooting Summary: Nitration
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield, Dark/Tarry Product Oxidation of the aromatic ring or functional groups.[4]Maintain temperature strictly between 0-10°C; add nitrating agent slowly.
Mixture of Isomers High reaction temperature; improper acid concentration.[7]Ensure low temperature (0-10°C); use a standard H₂SO₄/HNO₃ mixed acid.
Product Fails to Precipitate Product is an oil or has some solubility in the acidic quench solution.[14]Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[14]
Suspected Amide Hydrolysis Excessive water in the reaction; prolonged heating during work-up.[4][8]Use concentrated acids; quench reaction in ice-water without heating.
Protocol 1: Optimized Nitration of 4-Acetylamino-3-methylbenzoic Acid

This protocol is adapted from established procedures for the nitration of substituted acetanilides.[6][12]

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, add 4-acetylamino-3-methylbenzoic acid (1.0 eq). Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated (98%) sulfuric acid (e.g., 4-5 mL per gram of starting material), ensuring the temperature does not exceed 10°C. Stir until all solid has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated (70%) nitric acid (1.1 eq) to concentrated (98%) sulfuric acid (2 parts H₂SO₄ to 1 part HNO₃ v/v). Cool this mixture in an ice bath.

  • Reaction: Add the cold nitrating mixture to the dropping funnel. Add it dropwise to the dissolved starting material over 1-2 hours. Crucially, maintain the internal reaction temperature between 0-10°C throughout the addition.

  • Stirring: After the addition is complete, let the reaction stir at 0-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up (Quenching): Slowly pour the reaction mixture into a large beaker containing a stirred slurry of crushed ice and water (approx. 10 times the volume of the reaction mixture).[14][15]

  • Isolation: A pale yellow solid should precipitate.[6] Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product, 4-acetylamino-3-methyl-5-nitrobenzoic acid, under vacuum. A yield of 70-85% is expected.[6]

Nitration_Troubleshooting start Nitration Step: Low Yield? tar Dark, Tarry Product? start->tar Yes isomers Mixture of Isomers? start->isomers No cause_oxidation Cause: Oxidation tar->cause_oxidation Yes cause_temp Cause: High Temperature isomers->cause_temp Yes solution_temp Solution: Maintain Temp 0-10°C cause_oxidation->solution_temp solution_slow Solution: Slow Reagent Addition cause_oxidation->solution_slow cause_temp->solution_temp solution_acid Solution: Use Correct H₂SO₄/HNO₃ Ratio cause_temp->solution_acid

Caption: Troubleshooting logic for the nitration step.

Troubleshooting Guide: The Esterification Step

Fischer esterification is an equilibrium-controlled reaction. Driving the reaction to completion is the key to achieving a high yield.[16]

Frequently Asked Questions (Esterification)

Q5: My esterification reaction is not going to completion, and I'm recovering significant amounts of starting material.

This is the most common issue and is due to the reversible nature of the reaction.[16]

Solution:

  • Use Excess Alcohol: Use methanol as the solvent. A large molar excess of methanol will shift the equilibrium towards the product side according to Le Châtelier's principle.[17]

  • Remove Water: While difficult on a lab scale without specialized equipment, ensuring all glassware is dry and using anhydrous methanol can help.

  • Sufficient Catalyst: Use a catalytic amount of a strong acid like concentrated H₂SO₄ (typically 3-5 mol%).[17]

  • Reaction Time and Temperature: Reflux the reaction mixture to ensure a reasonable reaction rate. Monitor by TLC until the starting material spot has disappeared (this may take 4-16 hours).[18]

Q6: What is the best catalyst for this reaction?

Concentrated sulfuric acid is the most common, cost-effective, and efficient catalyst for simple Fischer esterifications.[16][17] Other catalysts like Boron trifluoride methanol complex (BF₃·MeOH) can also be used and are sometimes milder, but H₂SO₄ is generally sufficient.[19][20]

Q7: My final product is difficult to purify and appears acidic.

This indicates that the acid catalyst was not completely removed during the work-up.

Solution:

  • Neutralization Wash: During the liquid-liquid extraction, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] Do this carefully and vent the separatory funnel frequently, as CO₂ gas will be produced. Continue washing until the aqueous layer is no longer acidic.

  • Brine Wash: After the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.

Protocol 2: Optimized Fischer Esterification

This protocol is based on standard Fischer esterification procedures for aromatic carboxylic acids.[16][17][18]

  • Setup: In a round-bottom flask, suspend the 4-acetylamino-3-methyl-5-nitrobenzoic acid (1.0 eq) in methanol (use enough to serve as the solvent, e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 0.05 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Stir the reaction at reflux for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting carboxylic acid is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove most of the methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it carefully with saturated NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain the final 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester as a yellow solid.[12][21]

References
  • Benchchem. (n.d.). Troubleshooting low yield in multi-step penem synthesis.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. Available from: [Link]

  • Fiveable. (n.d.). Multi-step synthesis: Organic Chemistry II Study Guide. Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • ResearchGate. (2023, June). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved March 17, 2026, from [Link]

  • Creative Chemistry. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved March 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved March 17, 2026, from [Link]

  • OUCI. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2008, January). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Retrieved March 17, 2026, from [Link]

  • Zhang, W., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved March 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved March 17, 2026, from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved March 17, 2026, from [Link]

  • Lunn, M. J., et al. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(7), 2033-2038. Available from: [Link]

  • MySkinRecipes. (n.d.). 4-Amino-3-methyl-5-nitrobenzoic acid. Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Retrieved March 17, 2026, from [Link]

  • Google Patents. (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Franco, P., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. Available from: [Link]

  • Kusuma, H. S., et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 56(4), 686-697. Available from: [Link]

  • Reddit. (2020, February 26). Synthesis - General tips for improving yield?. Retrieved March 17, 2026, from [Link]

  • Gupta, M. K., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(10), 4641-4649. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved March 17, 2026, from [Link]

  • Washington State University. (n.d.). How to Succeed in Multi-Step Organic Synthesis. Retrieved March 17, 2026, from [Link]

  • EPA. (2025, October 15). Benzoic acid, 4-(acetylamino)-3-nitro-. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2009, January). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved March 17, 2026, from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2020, June 23). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

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Optimization

Minimizing side products during nitration of methyl 4-acetamido-3-methylbenzoate

Welcome to the technical support center for the nitration of methyl 4-acetamido-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of methyl 4-acetamido-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and minimize the formation of unwanted side products. Here, we synthesize established chemical principles with practical, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of methyl 4-acetamido-3-methylbenzoate?

The major product is expected to be methyl 4-acetamido-3-methyl-5-nitrobenzoate . This is due to the concerted directing effects of the substituents on the benzene ring. The acetamido group is a strong ortho, para-director, and the methyl group is also an ortho, para-director.[1][2] Both strongly activate the positions ortho and para to them. The methyl ester group is a meta-director.[3][4]

Considering the positions on the starting material:

  • Position 2: Ortho to the acetamido group and ortho to the methyl group. This position is highly activated but also sterically hindered by the adjacent methyl and acetamido groups.

  • Position 5: Ortho to the methyl group and meta to the acetamido and methyl ester groups. This position is activated by the methyl group and not significantly hindered.

  • Position 6: Ortho to the acetamido group and meta to the methyl and methyl ester groups. This position is activated by the acetamido group.

The nitration will preferentially occur at the most activated and sterically accessible position. The acetamido group is a more powerful activating group than the methyl group. However, the position ortho to the acetamido group (position 6) is subject to some steric hindrance. The position ortho to the methyl group (position 5) is also activated and less sterically hindered. Therefore, the nitro group is most likely to add to position 5.

Q2: What are the most likely side products in this reaction?

The primary side products arise from nitration at other positions on the ring and from side reactions of the functional groups. The most probable side products include:

  • Isomeric Products:

    • Methyl 4-acetamido-3-methyl-2-nitrobenzoate: Formation of this isomer is possible due to the activation of this position by both the acetamido and methyl groups, but it is expected to be a minor product due to significant steric hindrance between the three adjacent substituents.[5][6]

    • Methyl 4-acetamido-3-methyl-6-nitrobenzoate: This isomer may form due to the strong directing effect of the acetamido group to its ortho position.

  • Polynitrated Products: Dinitro-products can form if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent).[7]

  • Hydrolysis Products:

    • 4-Amino-3-methyl-5-nitrobenzoic acid: The acetamido group can be hydrolyzed to an amino group under the strong acidic conditions of the nitration.[8]

    • 4-Acetamido-3-methyl-5-nitrobenzoic acid: The methyl ester can be hydrolyzed to a carboxylic acid.[8][9]

  • Oxidation Products: The methyl group is susceptible to oxidation by the strong oxidizing nitrating mixture, especially at elevated temperatures, which could lead to the formation of a carboxylic acid at that position.

Q3: How critical is temperature control during the nitration?

Temperature control is extremely critical . Nitration is a highly exothermic reaction.[10] Failure to maintain a low temperature (typically 0-10 °C) can lead to:

  • Increased formation of polynitrated byproducts. [7]

  • Enhanced oxidation of the methyl group.

  • Increased risk of hydrolysis of the acetamido and methyl ester groups.

  • A runaway reaction , which is a significant safety hazard.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal temperature. - Incorrect stoichiometry of nitrating agent. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Maintain the recommended low temperature throughout the addition of the nitrating agent. - Carefully control the molar ratio of nitric acid to the substrate. - Optimize the extraction and recrystallization procedures.
Formation of significant amounts of isomeric side products - Reaction temperature is too high, leading to a loss of selectivity. - The choice of nitrating agent may influence the ortho/para ratio.- Strictly maintain the reaction temperature in the recommended range (e.g., 0-5 °C) to favor the kinetically controlled product.[11] - Consider alternative nitrating agents if isomeric purity is a major issue, although mixed acid is standard.
Presence of a dark, tarry substance in the reaction mixture - Oxidation of the starting material or product.[12] - Reaction temperature was too high.- Ensure the starting material is pure. - Maintain strict temperature control and add the nitrating agent slowly and dropwise. - Use a minimal excess of the nitrating agent.
Product contains hydrolyzed impurities (amino or carboxylic acid) - Reaction time was too long. - The concentration of sulfuric acid was too high. - The temperature during reaction or workup was elevated.- Monitor the reaction and quench it as soon as the starting material is consumed. - Carefully control the amount of sulfuric acid used. - Perform the workup, especially the quenching on ice, at low temperatures.
Evidence of polynitration - Reaction temperature was too high. - Excess of nitrating agent was used. - Reaction was allowed to proceed for too long.- Lower the reaction temperature. - Use a stoichiometric amount or only a slight excess of nitric acid. - Monitor the reaction by TLC/HPLC and stop it once the desired mononitrated product is formed.

Experimental Protocols

Protocol 1: Nitration of Methyl 4-Acetamido-3-Methylbenzoate

Materials:

  • Methyl 4-acetamido-3-methylbenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-acetamido-3-methylbenzoate in concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of the starting material over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.[3]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt completely, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3][13]

Protocol 2: Analytical Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the recommended method for the separation and quantification of the desired product and its isomers.[14][15]

  • Column: A reversed-phase C18 column is typically effective.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where all nitroaromatic isomers have significant absorbance (e.g., 254 nm).[14]

Gas Chromatography (GC) can also be used, potentially with a mass spectrometry (MS) detector for identification of the different isomers based on their fragmentation patterns.[14][16]

Visualizing the Reaction and Troubleshooting

Reaction Pathway

Reaction_Pathway SM Methyl 4-acetamido- 3-methylbenzoate NitratingAgent HNO3 / H2SO4 DesiredProduct Methyl 4-acetamido-3-methyl- 5-nitrobenzoate (Major) NitratingAgent->DesiredProduct 0-10°C Isomer1 2-Nitro Isomer (Minor) NitratingAgent->Isomer1 Steric Hindrance Isomer2 6-Nitro Isomer (Minor) NitratingAgent->Isomer2 Ortho-directing PolyNitro Dinitro Products NitratingAgent->PolyNitro High Temp / Excess HNO3 Hydrolysis Hydrolysis Products NitratingAgent->Hydrolysis Strong Acid / High Temp Oxidation Oxidation Products NitratingAgent->Oxidation High Temp

Caption: Predicted reaction pathway for the nitration.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or High Impurity? CheckTemp Was Temperature Strictly Controlled? Start->CheckTemp CheckStoich Was Stoichiometry of Nitrating Agent Correct? Start->CheckStoich CheckTime Was Reaction Time Monitored? Start->CheckTime HighTemp High Temp Leads to: - Polynitration - Oxidation - Isomerization CheckTemp->HighTemp No Solution Optimize: - Temperature Control - Reagent Stoichiometry - Reaction Monitoring (TLC/HPLC) CheckTemp->Solution Yes WrongStoich Excess HNO3 Leads to: - Polynitration - Oxidation CheckStoich->WrongStoich No CheckStoich->Solution Yes LongTime Excessive Time Leads to: - Hydrolysis - Decomposition CheckTime->LongTime No CheckTime->Solution Yes HighTemp->Solution WrongStoich->Solution LongTime->Solution

Caption: A logical approach to troubleshooting common issues.

References

  • BenchChem. (2025). Technical Support Center: Regioselective Nitration of Substituted Anilines.
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  • Benchchem. (2025). Comparative analysis of analytical methods for nitroaromatic compounds.
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  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]

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  • ResearchGate. (2014, November 9). Why does ortho nitro aniline form only 2% on performing nitration of aniline?. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • DTIC. (n.d.). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Retrieved from [Link]

  • JoVE. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid.
  • ResearchGate. (2025, August 6). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • Analytical Separation Methods. (2021, September 15). Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource. Retrieved from [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • Benchchem. (2025). Analytical techniques for purity assessment of 4-Acetamido-3-nitrobenzoic acid.
  • nitro-ester-amid_simple. (2020, February 19). Retrieved from [Link]

  • ResearchGate. (2015, June 16). (PDF) Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography--Electron Capture Detection. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

Sources

Troubleshooting

Optimizing recrystallization solvents for high-purity CAS 1263818-07-0

Welcome to the Technical Support Center for process chemistry and active pharmaceutical ingredient (API) development. This guide is specifically engineered for researchers and scientists tasked with optimizing the recrys...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and active pharmaceutical ingredient (API) development. This guide is specifically engineered for researchers and scientists tasked with optimizing the recrystallization of CAS 1263818-07-0 (4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester).

Due to its structural complexity—featuring a hydrogen-bonding acetamido group, a polar electron-withdrawing nitro group, and a hydrophobic methyl/aromatic backbone—this intermediate is notoriously prone to complex phase behaviors during isolation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity crystalline recovery.

Solubility Matrix & Solvent Selection Data

To design a robust crystallization process, we must first understand the thermodynamic solubility profile of CAS 1263818-07-0. The table below summarizes the empirical solubility characteristics used to design the optimal solvent/anti-solvent system.

Solvent CategorySolventSolubility (20°C)Solubility (50°C)Role in Process Design
Polar Aprotic Ethyl Acetate (EtOAc)Moderate (45 mg/mL)High (>150 mg/mL)Primary Solvent. Excellent dissolution profile; disrupts intermolecular H-bonds.
Polar Aprotic Tetrahydrofuran (THF)HighVery HighAlternative primary solvent; however, poses peroxide risks upon scale-up.
Polar Protic Methanol (MeOH)Low (15 mg/mL)Moderate (40 mg/mL)Not recommended. Flat solubility curve leads to poor yield; risk of transesterification.
Non-Polar HeptaneInsoluble (<1 mg/mL)Insoluble (<2 mg/mL)Anti-Solvent. Drives supersaturation effectively when paired with EtOAc.
Aqueous WaterInsolubleInsolubleAvoid. High risk of forming stable, disordered hydrates or triggering oiling out.

Troubleshooting Guides & FAQs

Q1: During cooling or anti-solvent addition, my solution turns into a milky emulsion and settles as a viscous oil rather than forming crystals. What is the mechanistic cause, and how do I prevent it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out" [1]. CAS 1263818-07-0 contains an acetamido group capable of forming complex, transient hydrogen-bonded networks. When supersaturation is generated too rapidly (e.g., fast anti-solvent addition), the chemical potential of the solute increases drastically [3]. Instead of crossing the metastable zone to undergo ordered nucleation, the system hits a "miscibility gap" and undergoes spinodal decomposition[2]. The solution demixes into a solute-rich liquid phase (the oil) and a solute-lean continuous phase. Because the oil droplets lack a rigid crystal lattice, they act as an excellent "sink" for structural impurities [1].

The Solution: You must bypass the miscibility gap by strictly controlling the desupersaturation rate.

  • Map the Cloud Point: Determine the exact volume of anti-solvent required to reach the metastable limit at your operating temperature.

  • Implement Seeding: Add 1-2% w/w of high-purity seed crystals before reaching the cloud point. Seeds provide a low-energy surface for heterogeneous nucleation, effectively consuming the supersaturation and preventing the system from crossing into the LLPS boundary [1].

Q2: I am successfully crystallizing the product, but HPLC analysis shows co-precipitation of the des-nitro impurity. How can I improve the purge factor?

The Causality: The des-nitro analog of CAS 1263818-07-0 is structurally homologous. Because it retains the acetamido and ester groups, it can easily substitute for the target molecule within the growing crystal lattice, forming a solid solution. Purely non-polar anti-solvents (like Heptane) aggressively crash out both the product and the less-polar des-nitro impurity.

The Solution: Modify the solvation thermodynamics by introducing a "chaser" solvent. Adding a small fraction (5% v/v) of a hydrogen-bond donor, such as Isopropanol (IPA), to the EtOAc/Heptane system will selectively solvate the less sterically hindered des-nitro impurity, keeping it dissolved in the mother liquor while the bulkier, highly polar nitro-compound crystallizes.

Mechanistic Workflows & Visualizations

To conceptualize the thermodynamic boundaries discussed above, refer to the phase pathway diagram below. It illustrates why kinetic control (seeding) is mandatory to avoid the LLPS trap.

LLPS_Pathway A Unsaturated Solution (CAS 1263818-07-0 in EtOAc) B Supersaturated State (High Chemical Potential) A->B Anti-Solvent Addition C Miscibility Gap (Spinodal Decomposition) B->C Rapid Addition (Kinetic Hindrance) E Metastable Zone (Controlled Desupersaturation) B->E Seeding / Slow Addition D Liquid-Liquid Phase Separation ('Oiling Out' Emulsion) C->D Phase Demixing F High-Purity Crystalline Solid D->F Spontaneous Solidification (High Impurity Entrapment) E->F Heterogeneous Nucleation

Thermodynamic pathways: LLPS (Oiling Out) vs. Seeded Nucleation.

Self-Validating Experimental Protocol: Seeded Anti-Solvent Crystallization

This protocol utilizes an EtOAc/Heptane system. It is designed to be "self-validating"—Step 3 acts as an internal checkpoint. If the seed bed dissolves, the system is undersaturated; if the system oils out immediately, the initial anti-solvent charge was too high.

Materials:

  • Crude CAS 1263818-07-0

  • Ethyl Acetate (EtOAc) - Primary Solvent

  • n-Heptane - Anti-Solvent

  • High-purity CAS 1263818-07-0 seed crystals (milled to <50 µm)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude compound in 6 volumes (relative to crude weight) of EtOAc in a jacketed reactor. Heat the mixture to 50°C under moderate agitation (250 RPM) until complete dissolution is achieved. Polish filter the solution if particulate matter is present.

  • Initial Anti-Solvent Charge: Maintain the temperature at 50°C. Slowly dose 2 volumes of n-Heptane over 30 minutes. The solution should remain clear but will be pushed into the lower boundary of the metastable zone.

  • Seeding and Bed Maturation (Critical Step): Charge 1.5% w/w of seed crystals to the reactor. Hold the system at 50°C for 45 minutes without adding further solvent. This aging period allows the seeds to heal and begin consuming supersaturation, establishing a robust surface area for growth.

  • Linear Anti-Solvent Dosing: Once the seed bed is verified visually (a stable, thin suspension), linearly dose an additional 6 volumes of n-Heptane over a strict 3-hour period. Causality note: The slow dosing rate ensures that the rate of supersaturation generation does not exceed the rate of crystal lattice integration, preventing LLPS [3].

  • Cooling and Isolation: Cool the suspension from 50°C to 5°C at a linear cooling rate of 0.2°C/min. Hold at 5°C for 1 hour.

  • Filtration: Filter the resulting slurry. Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v) to displace the impurity-rich mother liquor. Dry under vacuum at 45°C to constant weight.

Protocol S1 1. Dissolution in EtOAc (50°C) S2 2. Initial Heptane Charge (2 Vol) S1->S2 S3 3. Seeding & 45-Min Maturation S2->S3 S4 4. Linear Heptane Dosing (3 hrs) S3->S4 S5 5. Cool to 5°C & Filter S4->S5

Workflow for seeded anti-solvent crystallization of CAS 1263818-07-0.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Crystallization Applications. Available at: [Link]

  • Lu, J., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, ACS Publications, 2021. Available at: [Link]

  • Kumar, A., et al. "Three-Step Mechanism of Antisolvent Crystallization." Crystal Growth & Design, ACS Publications, 2022. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Esterification of 4-Acetylamino-3-methyl-5-nitro-benzoic acid

Welcome to the advanced troubleshooting guide for the esterification of 4-Acetylamino-3-methyl-5-nitro-benzoic acid. As a highly functionalized aromatic compound, this substrate presents unique physicochemical challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the esterification of 4-Acetylamino-3-methyl-5-nitro-benzoic acid. As a highly functionalized aromatic compound, this substrate presents unique physicochemical challenges—chiefly poor solubility, competitive hydrogen bonding, and electronic deactivation—that frequently lead to stalled kinetics and incomplete conversion.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize this specific chemical transformation.

Part 1: Chemical Profiling & Causality

To troubleshoot incomplete esterification, we must first understand why this specific molecule resists standard protocols:

  • The Solubility Bottleneck: The combination of a nitro group (-NO₂), an acetylamino group (-NHCOCH₃), and a carboxylic acid (-COOH) creates a rigid, planar molecule with extensive intermolecular hydrogen-bonding networks. This results in high lattice energy and extremely poor solubility in standard non-polar esterification solvents like dichloromethane (DCM) or toluene.

  • Electronic Deactivation: While the carboxylic acid at position 1 is relatively free from direct steric hindrance (positions 2 and 6 are unsubstituted), the meta-nitro and para-acetylamino groups exert strong electronic effects. The strongly electron-withdrawing nitro group increases the acidity of the benzoic acid but reduces the nucleophilicity of the carboxylate intermediate in base-catalyzed or coupling-reagent-mediated pathways.

  • Equilibrium Stalling: In acid-catalyzed Fischer esterifications, the reaction is thermodynamically controlled[1]. Because the forward rate is inherently slowed by the substrate's electronic deactivation, the accumulation of water rapidly pushes the equilibrium backward, stalling the reaction at partial conversion[2].

Part 2: Diagnostic Workflow

Use the following logical workflow to identify the root cause of your incomplete esterification.

G A Incomplete Esterification Detected B Is the starting material fully dissolved? A->B C Switch solvent to THF or THF/DMF B->C No (Suspension) D Which esterification method is used? B->D Yes (Clear Solution) C->D E Fischer Method (Acid + Alcohol) D->E Fischer F Steglich Method (DCC + DMAP) D->F Steglich G Implement active water removal (Soxhlet + 3Å Sieves or Dean-Stark) E->G Equilibrium Stalled H Increase DMAP to 15 mol% Keep temp at 0°C during DCC addition F->H N-acylurea side product I Reaction Complete (High Yield) G->I H->I

Diagnostic workflow for troubleshooting incomplete esterification of substituted benzoic acids.

Part 3: Quantitative Data & Solvent Selection

To overcome the solubility bottleneck, solvent selection is critical. The table below summarizes the theoretical performance of various solvents for 4-Acetylamino-3-methyl-5-nitro-benzoic acid.

SolventDielectric Constant (ε)Solubilizing Power for SubstrateSuitability for FischerSuitability for Steglich
Dichloromethane (DCM) 8.9PoorN/APoor (Substrate precipitates)
Toluene 2.4Very PoorExcellent (Azeotrope)N/A
Tetrahydrofuran (THF) 7.6Moderate to GoodPoorGood (Allows DCU filtration)
N,N-Dimethylformamide (DMF) 36.7ExcellentN/AExcellent (Aqueous workup needed)
Methanol / Ethanol 32.7 / 24.5Moderate to GoodGood (As reactant/solvent)N/A

Part 4: Troubleshooting Guides (FAQs)

Q1: My Fischer esterification stalls at 50-60% conversion despite refluxing for 24 hours. How do I drive it to completion? Analysis: Fischer esterification is a reversible equilibrium process: RCOOH+R’OH⇌RCOOR’+H2​O [1]. Any water present in the system will hydrolyze the newly formed ester back into the starting carboxylic acid[1]. Because your substrate is electronically deactivated, the forward reaction is slow, making the reverse hydrolysis highly competitive. Solution: You must actively and continuously remove water from the system. If using the alcohol as the solvent (e.g., methanol), use a Soxhlet extractor fitted with a thimble containing activated 3Å molecular sieves[2]. If using a higher-boiling alcohol, use toluene as a co-solvent and a Dean-Stark trap to remove water azeotropically[3].

Q2: I am using the Steglich esterification method (DCC/DMAP) in DCM, but my starting material won't dissolve, and I get a low yield of the ester along with a dominant side product. What is happening? Analysis: The Steglich esterification relies on the formation of an highly reactive O-acylisourea intermediate[4]. Because your starting material is highly insoluble in DCM, the effective concentration of the acid is low. If the reaction is slow, the O-acylisourea intermediate undergoes a spontaneous 1,3-rearrangement to form a stable, unreactive N-acylurea side product, permanently killing the reaction[4][5]. Solution: First, switch the solvent from DCM to THF or a THF/DMF mixture to fully solubilize the starting material[6]. Second, increase the DMAP loading (up to 15 mol%) to ensure the O-acylisourea is rapidly intercepted to form the active acylpyridinium species before the N-acylurea rearrangement can occur[5]. Finally, keep the reaction strictly at 0°C during the DCC addition to suppress the rearrangement pathway[7].

Q3: Can I use acid chlorides instead to force the reaction? Analysis: Converting the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a classic way to bypass the equilibrium issues of direct acylation[8]. Solution: Yes, but proceed with caution. While amides are generally stable, the acetylamino group (-NHCOCH₃) can occasionally be sensitive to harsh chlorinating conditions (potential Vilsmeier-Haack type side reactions). If utilizing oxalyl chloride, use strictly catalytic DMF in DCM/THF and monitor closely via LC-MS.

Part 5: Self-Validating Experimental Protocols

Protocol A: High-Yield Steglich Esterification (Modified Solvent System)

Self-Validation Checkpoint: The complete dissolution of the starting material before DCC addition ensures the reaction is kinetically viable. The subsequent precipitation of dicyclohexylurea (DCU) serves as a visual indicator of successful coupling activation.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 4-Acetylamino-3-methyl-5-nitro-benzoic acid (1.0 equiv) in anhydrous THF (or a 4:1 THF/DMF mixture if solubility remains poor)[6].

  • Catalyst & Alcohol Addition: Add the target alcohol (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.15 equiv).

    • Causality: The elevated 15 mol% DMAP acts as a potent acyl transfer reagent, ensuring rapid consumption of the O-acylisourea intermediate, thereby preventing it from rearranging into the dead-end N-acylurea[4].

  • Activation: Cool the mixture to 0°C using an ice bath. Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) in a minimum volume of anhydrous THF and add it dropwise over 15 minutes.

    • Causality: Low temperature kinetically suppresses the 1,3-rearrangement of the intermediate[7].

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature and stir for an additional 12-16 hours. A voluminous white precipitate (DCU) should form.

  • Workup: Filter the DCU precipitate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with cold 0.5 M HCl (to remove DMAP)[7], saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Equilibrium-Driven Fischer Esterification (Soxhlet/Sieves Method)

Self-Validation Checkpoint: The continuous return of strictly anhydrous solvent from the Soxhlet extractor drives the equilibrium forward. If conversion stalls, the sieves have reached saturation and must be replaced.

  • Setup: Equip a round-bottom flask with a Soxhlet extractor. Place a cellulose thimble filled with freshly activated 3Å molecular sieves into the extractor. Top the extractor with a reflux condenser.

  • Reaction Mixture: Add 4-Acetylamino-3-methyl-5-nitro-benzoic acid (1.0 equiv), the target alcohol (acting as both reactant and solvent, e.g., Methanol or Ethanol), and concentrated H₂SO₄ (0.1 equiv) to the flask.

  • Reflux: Heat the mixture to reflux. As the solvent boils, it carries the generated water into the Soxhlet extractor, where the molecular sieves trap the water[1][2]. The anhydrous alcohol then siphons back into the reaction flask.

    • Causality: By physically sequestering the water byproduct in a separate chamber, Le Châtelier's principle is leveraged to force the thermodynamically unfavorable reaction to 100% conversion[1].

  • Monitoring: Reflux for 16-24 hours, monitoring by TLC or HPLC.

  • Workup: Cool to room temperature. Neutralize the acid catalyst by adding solid NaHCO₃ until effervescence ceases[1]. Filter the mixture, concentrate under reduced pressure, and purify via recrystallization.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to provide specialized troubleshooting and method refinement strategies for 4-Acetylamino-3-methyl-5-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to provide specialized troubleshooting and method refinement strategies for 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester .

Due to its unique structural features—an electron-withdrawing nitro group, a hydrophobic methyl ester, and a highly polar, hydrogen-bonding acetylamino group—this molecule presents specific chromatographic challenges. This guide bypasses generic advice, focusing strictly on the causality of these molecular interactions and providing self-validating workflows to ensure your analytical methods are robust, reproducible, and scientifically sound.

Visual Diagnostic Workflow

Before adjusting any instrument parameters, use the triage matrix below to map your specific chromatographic symptom to its underlying chemical mechanism and corrective action.

HPLC_Troubleshooting A Initial HPLC Run: 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester B1 Symptom: Peak Tailing (As > 1.5) A->B1 B2 Symptom: Co-elution with Impurities A->B2 B3 Symptom: Retention Time Drift A->B3 C1 Mechanism: Amide-Silanol H-Bonding B1->C1 C2 Mechanism: Insufficient Selectivity (α) B2->C2 C3 Mechanism: Stationary Phase Fouling B3->C3 D1 Action: Use Endcapped C18 & Lower pH to 2.5 C1->D1 D2 Action: Switch ACN to MeOH (Protic Selectivity) C2->D2 D3 Action: Add 95% Organic Wash Post-Gradient C3->D3

Diagnostic workflow for resolving common HPLC separation issues with nitroaromatic amides.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester exhibit severe peak tailing (Asymmetry > 1.5), and how can I correct it?

Expertise & Causality: The acetylamino moiety contains an amide nitrogen and a carbonyl oxygen, both capable of strong hydrogen bonding. While the molecule is globally neutral under typical reversed-phase conditions, these groups interact via secondary retention mechanisms with acidic, un-ionized silanols (Si-OH) or ionized silanolates (Si-O⁻) on standard silica-based stationary phases[1]. This dual-retention mechanism (hydrophobic + polar interaction) causes the analyte molecules to desorb at different rates, creating a "tail." Resolution:

  • Stationary Phase: Switch to a highly endcapped C18 column or a column with an embedded polar group (e.g., Shield RP18) to sterically block residual silanols[2].

  • Mobile Phase: Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This ensures all residual silanols are fully protonated, minimizing ionic interactions[1].

Q2: I am observing co-elution between the target ester and its unacetylated precursor (4-amino-3-methyl-5-nitro-benzoic acid methyl ester). How do I improve resolution?

Expertise & Causality: The primary structural difference is the acetyl group, which increases hydrophobicity but alters the hydrogen-bonding profile. If using Acetonitrile (an aprotic solvent), the dipole-dipole interactions may not sufficiently differentiate the sterically hindered amide from the primary amine. Resolution: Substitute Acetonitrile with Methanol. Methanol is a protic solvent that selectively hydrogen-bonds with the primary amine of the precursor differently than with the amide of the target compound. This distinct π−π and hydrogen-bonding interplay alters the separation selectivity ( α ), pulling the co-eluting peaks apart[2].

Q3: The retention time of my peaks drifts earlier over a sequence of multiple injections. What is the root cause?

Expertise & Causality: Retention time drift toward earlier elution typically indicates a loss of stationary phase hydrophobicity. This is caused by either inadequate column equilibration between gradient runs or the gradual build-up of strongly retained matrix contaminants (e.g., unreacted lipophilic starting materials) that block active hydrophobic binding sites on the column head[3]. Resolution: Ensure the column is equilibrated with at least 5 to 10 column volumes of the starting mobile phase[3]. Implement a strong solvent wash (e.g., 95% organic) at the end of each gradient run to elute highly lipophilic byproducts before the next injection[4].

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Each workflow contains built-in mathematical or observational checks to confirm that the physical chemistry of the column has been successfully altered.

Protocol A: Systematic Mobile Phase Optimization (Self-Validating)

Objective: Establish baseline resolution and eliminate secondary silanol interactions.

  • Baseline Assessment: Inject 10 µL of a 0.1 mg/mL standard using a generic 5–95% Acetonitrile/Water gradient over 10 minutes.

  • Validation Check 1 (Peak Shape): Calculate the asymmetry factor ( As​=B/A at 10% peak height).

    • If As​≤1.2 : The method is validated for peak shape[1]. Proceed to Step 4.

    • If As​>1.5 : Silanol interactions are present. Proceed to Step 3.

  • Buffer Implementation: Replace pure water with 0.1% Formic Acid (pH ~2.7) to suppress silanol ionization. Re-inject the standard and recalculate As​ to confirm it drops below 1.2.

  • Validation Check 2 (Selectivity): Evaluate the critical pair resolution ( Rs​ ) between the target ester and its closest impurity.

    • If Rs​≥2.0 : The separation is validated.

    • If Rs​<2.0 : Switch the organic modifier from Acetonitrile to Methanol to induce protic selectivity changes[2]. Re-calculate Rs​ .

Protocol B: Column Restoration and Void Remediation

Objective: Recover efficiency and eliminate peak splitting caused by column fouling.

  • Flow Reversal: Disconnect the column from the UV detector to prevent flow cell contamination. Reverse the column orientation[1].

  • Solvent Flushing: Flush the column directly to waste with 10 column volumes of 100% strong solvent (e.g., Isopropanol or Acetonitrile) at 50% of the normal flow rate to remove precipitated contaminants[4].

  • Re-equilibration & Validation: Return the column to its normal orientation. Equilibrate with 10 column volumes of starting mobile phase. Inject a neutral marker (e.g., Uracil or Toluene).

    • Validation Check: If the neutral marker peak is perfectly symmetrical, the column bed integrity is validated. If splitting persists, a physical column void is present and the column must be replaced[4].

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on Peak Asymmetry ( As​ )

Data demonstrates the causality of pH and ion-pairing on the acetylamino group's secondary interactions.

Mobile Phase CompositionStationary PhaseAnalyte As​ Mechanistic Result
Water / Acetonitrile (Neutral)Standard C182.15Severe silanol H-bonding
0.1% Formic Acid / AcetonitrileStandard C181.42Partial silanol suppression
0.1% TFA / AcetonitrileStandard C181.10Ion-pairing and full suppression
0.1% TFA / MethanolShield RP18 (Embedded Polar)0.95Optimal shielding and protic selectivity
Table 2: Recommended Starting Chromatographic Parameters

Baseline parameters engineered specifically for nitroaromatic amides.

ParameterRecommended SettingScientific Rationale
Column Chemistry C18 with Embedded Polar Group (e.g., 100 x 4.6 mm, 3 µm)Sterically shields residual silanols from the highly polar acetylamino group.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)Protonates acidic silanols; provides sharp, Gaussian peak shapes.
Mobile Phase B MethanolProtic solvent enhances selectivity ( α ) for structurally similar amides/amines.
Flow Rate 1.0 mL/minBalances efficiency (van Deemter optimal velocity) and run time.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 254 nmOptimal absorbance for the conjugated nitroaromatic system.

References

  • Simplified Column Selection and Method Development - Waters Corporation. Available at:

  • HPLC Troubleshooting Guide - University of Pittsburgh. Available at:

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:

  • Care, Maintenance, and Troubleshooting of HPLC Columns - Agilent Technologies. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Formulation &amp; Stability of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing rapid degradation (hydrolysis) of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester in aqueou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing rapid degradation (hydrolysis) of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester in aqueous media. Below, you will find an in-depth mechanistic analysis, buffer compatibility matrices, and self-validating protocols to stabilize this highly reactive compound during biological assays and LC-MS analysis.

Section 1: Core Mechanisms of Instability (FAQ)

Q1: Why does this specific compound degrade so rapidly in my standard biological buffers compared to other esters? A1: The instability is driven by the electronic environment of the benzene ring. The ester group at position 1 is fully exposed (lacking ortho-steric hindrance, as the methyl group is at position 3). More critically, the nitro group (-NO₂) at position 5 exerts a powerful electron-withdrawing inductive effect (-I). This significantly increases the partial positive charge (electrophilicity) on the ester's carbonyl carbon, drastically lowering the activation energy required for nucleophilic attack by water or hydroxide ions.

Q2: I dissolved the compound in Tris buffer (pH 7.4), and it disappeared within minutes. Is this base-catalyzed hydrolysis? A2: It is likely aminolysis , not just hydrolysis. Tris(hydroxymethyl)aminomethane contains a highly nucleophilic primary amine. Because your ester is electronically activated by the nitro group, the primary amine in Tris directly attacks the carbonyl carbon. This forms a stable amide adduct, irreversibly depleting your intact compound[1]. You must strictly avoid primary amine-containing buffers (e.g., Tris, Glycine) when working with activated esters[2].

degradation_pathway A Intact Methyl Ester (Activated by 5-NO2) B Tetrahedral Intermediate A->B Nucleophilic Attack (OH⁻ or R-NH₂) C Hydrolysis Product (Carboxylic Acid + MeOH) B->C Water (Base Catalysis) D Aminolysis Product (e.g., Tris-Adduct) B->D Primary Amine Buffer (e.g., Tris)

Mechanistic pathways of ester degradation via hydrolysis and aminolysis in aqueous media.

Section 2: Buffer Compatibility & Formulation Matrix

Q3: If I cannot use Tris, which buffers are safe, and what is the optimal pH? A3: You should utilize non-nucleophilic "Good's buffers" such as MES, MOPS, or HEPES , or inorganic Phosphate buffers. The optimal pH range for this compound is 5.5 to 6.5 . Base-catalyzed hydrolysis accelerates exponentially above pH 7.0. By shifting your assay from pH 7.4 to pH 6.0 (using MES buffer), you reduce the hydroxide ion concentration by over 25-fold, significantly extending the compound's half-life.

Quantitative Impact of Formulation Variables on Ester Half-Life
Formulation VariableConditionRelative Stability (t½)Mechanistic Rationale
Buffer Type Tris-HCl (pH 7.4)1x (Baseline)Primary amine drives rapid aminolysis[1].
Buffer Type HEPES (pH 7.4)~5-10xNon-nucleophilic; limits degradation to base-catalyzed hydrolysis.
pH Optimization MES (pH 6.0)~50xReduced [OH⁻] exponentially decreases base-catalyzed cleavage.
Co-solvent 10% DMSO~1.5xLowers dielectric constant of the medium, slightly reducing water activity.
Encapsulation 5% HP-β-CD (pH 6.0)~100xSteric shielding of the ester bond from bulk solvent nucleophiles[3].

Section 3: Solubilization & Stabilization Strategies

Q4: I need to increase aqueous solubility. Can I use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate and protect the ester? A4: Yes, but with a critical caveat regarding pH. HP-β-CD provides an excellent hydrophobic cavity that sterically shields the aromatic ring and the ester bond from bulk water. However, cyclodextrins possess secondary hydroxyl groups along their rim. At alkaline pH (>7.5), these hydroxyls become partially deprotonated (alkoxides) and act as potent intramolecular nucleophiles, which will actually catalyze the ester's cleavage[3]. Therefore, if you use HP-β-CD, you must maintain a slightly acidic to neutral pH (e.g., pH 6.0) where the cyclodextrin acts purely as a steric shield.

formulation_workflow Start Formulation Start pH Determine Assay pH Start->pH Acidic pH 5.5 - 6.5 (Optimal) pH->Acidic Basic pH > 7.0 (High Hydrolysis Risk) pH->Basic Buffer1 Use MES or Phosphate Acidic->Buffer1 Buffer2 Use HEPES or MOPS (Strictly Avoid Tris) Basic->Buffer2 Solvent Add 5-10% DMSO or MeCN Buffer1->Solvent Buffer2->Solvent CD Add HP-β-CD (Steric Shield) Solvent->CD Store Store at 4°C / Use Promptly CD->Store

Step-by-step decision workflow for stabilizing activated esters in aqueous formulations.

Section 4: Standard Operating Procedure (SOP)

Protocol: Preparation of Stabilized Aqueous Working Solutions

To ensure reproducibility and prevent premature hydrolysis, follow this self-validating methodology.

Materials Required:

  • Anhydrous DMSO (stored over molecular sieves)

  • MES Buffer (50 mM, adjusted to pH 6.0 with NaOH)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester in anhydrous DMSO to create a 100 mM master stock. Store at -20°C in a desiccator. Causality: Excluding water completely at the storage stage prevents baseline degradation.

  • Carrier Buffer Preparation: Dissolve HP-β-CD in the 50 mM MES buffer (pH 6.0) to achieve a final concentration of 5% (w/v). Filter sterilize through a 0.22 µm PTFE membrane.

  • Aqueous Spiking: While vigorously vortexing the carrier buffer, slowly add the DMSO stock dropwise to achieve your desired working concentration (e.g., 1 mM). Ensure the final DMSO concentration does not exceed 5% to prevent precipitation and maintain biological compatibility.

  • Thermal Control: Immediately transfer the working solution to an ice bath (4°C). Use within 4 hours.

Self-Validation Checkpoint (LC-MS/HPLC): To verify the integrity of your formulation system, prepare a control aliquot. Inject 1 µL into an LC-MS system at t=0 and t=4 hours.

  • Monitor the positive ion mode exact mass transition for the intact ester ([M+H]⁺ = 253.08 m/z ) versus the hydrolyzed carboxylic acid ([M+H]⁺ = 239.06 m/z ).

  • A successfully stabilized formulation will demonstrate <5% conversion to the acid over the 4-hour window.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester vs ethyl ester

An In-Depth Comparative Analysis of the Reactivity of 4-Acetylamino-3-methyl-5-nitro-benzoic Acid Methyl and Ethyl Esters A Guide for Researchers in Synthetic Chemistry and Drug Development Prepared by a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Reactivity of 4-Acetylamino-3-methyl-5-nitro-benzoic Acid Methyl and Ethyl Esters

A Guide for Researchers in Synthetic Chemistry and Drug Development

Prepared by a Senior Application Scientist, this guide provides a detailed comparative analysis of the reactivity of two closely related chemical intermediates: 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester and its ethyl ester counterpart. This document moves beyond a simple product description to offer a functional comparison grounded in established chemical principles and supported by detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the selection and application of these reagents.

Introduction: Structure and Context

4-Acetylamino-3-methyl-5-nitro-benzoic acid esters are substituted aromatic compounds that serve as valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2][] Their structure, featuring a highly functionalized benzene ring, offers multiple sites for chemical modification. The key difference between the two molecules under review lies in the alcohol moiety of the ester group: a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group. This seemingly minor structural variance has significant implications for their relative reactivity, particularly in reactions involving the ester functional group itself.

This guide will dissect the reactivity of these two compounds with respect to two primary reaction classes: reactions at the ester carbonyl center (hydrolysis) and reactions involving the substituted aromatic ring (nitro group reduction).

Analysis of Electronic and Steric Effects

The reactivity of both molecules is governed by the interplay of electronic and steric effects imparted by the substituents on the benzene ring.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) through both inductive and resonance effects.[4][5][6] Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[7]

  • Acetylamino Group (-NHCOCH₃): This is an activating, ortho, para-directing group. However, its activating influence is significantly counteracted by the powerful deactivating effect of the nitro group.

  • Methyl Group (-CH₃): A weakly activating group.

  • Ester Group (-COOR): The carboxylate function is a deactivating group.[8]

Collectively, the strong electron-withdrawing nature of the nitro group is the dominant electronic factor, reducing the overall electron density of the aromatic ring.[6] For reactions occurring at the ester, the electronic environment of the carbonyl carbon is essentially identical for both the methyl and ethyl esters. The critical differentiator, therefore, becomes steric hindrance.

Comparative Reactivity: Hydrolysis of the Ester

The hydrolysis of an ester to its corresponding carboxylic acid and alcohol is a cornerstone reaction in organic synthesis.[9] This nucleophilic acyl substitution can be catalyzed by either acid or base.[10]

The Decisive Role of Steric Hindrance

The primary factor differentiating the hydrolysis rates of the methyl and ethyl esters is steric hindrance.[11][12][13] The ethyl group is physically larger than the methyl group. This increased bulk impedes the approach of the nucleophile (a water molecule in acid-catalyzed hydrolysis, or a hydroxide ion in base-catalyzed hydrolysis) to the electrophilic carbonyl carbon.[11][13][14] Consequently, the methyl ester is expected to undergo hydrolysis at a faster rate than the ethyl ester.[15][16] This general principle holds that methyl esters are often about twice as reactive as their corresponding n-alkyl ester counterparts in hydrolysis reactions.[16]

Data Summary: Predicted Hydrolysis Rates
Ester CompoundRelative Rate of Basic Hydrolysis (Saponification)Relative Rate of Acidic HydrolysisRationale
4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester FasterFasterLess steric hindrance from the methyl group allows for more rapid nucleophilic attack on the carbonyl.[11][13]
4-Acetylamino-3-methyl-5-nitro-benzoic acid ethyl ester SlowerSlowerIncreased steric bulk of the ethyl group impedes the approach of the nucleophile.[11][12][13]
Experimental Protocol: Comparative Saponification Rate Analysis

This protocol outlines a method to empirically validate the predicted difference in hydrolysis rates.

Objective: To compare the rate of saponification of the methyl and ethyl esters under identical conditions.

Materials:

  • 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester

  • 4-Acetylamino-3-methyl-5-nitro-benzoic acid ethyl ester

  • Ethanol (or a suitable solvent in which both esters and NaOH are soluble)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 0.5 M Hydrochloric Acid (HCl) for quenching

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 50:50 ethyl acetate:hexane)

  • UV lamp for visualization

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare identical molar solutions of Methyl and Ethyl Esters in Ethanol B Equilibrate both solutions to a constant temperature (e.g., 50°C) A->B C Initiate reaction by adding equal volume of 1 M NaOH to each flask simultaneously B->C D Withdraw aliquots at set time intervals (t=0, 5, 15, 30, 60 min) C->D E Quench aliquots immediately in 0.5 M HCl D->E F Extract quenched aliquots with Ethyl Acetate E->F G Spot extracted samples on a TLC plate (Methyl Ester series and Ethyl Ester series) F->G H Develop and visualize TLC plate under UV light G->H I Compare the disappearance of the starting ester spot over time for each series H->I J Determine which ester is consumed more rapidly I->J

Caption: Experimental workflow for comparing saponification rates.

Procedure:

  • Preparation: In two separate round-bottom flasks, prepare equimolar solutions of the methyl ester and the ethyl ester in ethanol.

  • Reaction Initiation: Place both flasks in a temperature-controlled water bath (e.g., 50°C). Once equilibrated, add an identical volume of 1 M NaOH solution to each flask simultaneously to start the reaction.

  • Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a small amount of 0.5 M HCl to neutralize the base and stop the reaction.

  • Extraction & TLC Analysis: Add ethyl acetate to each quenched vial, vortex, and allow the layers to separate. Spot the organic layer onto a TLC plate. Run separate lanes for the methyl ester time points and the ethyl ester time points.

  • Analysis: After developing the TLC plate, visualize the spots under a UV lamp. Compare the intensity of the starting material spot for the methyl ester versus the ethyl ester at each time point. A faster disappearance of the starting material spot indicates a higher reaction rate.

Comparative Reactivity: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation, providing a gateway to a wide range of further chemical modifications.[17][18] This reaction can be achieved with various reagents, with a common laboratory method being the use of tin(II) chloride (SnCl₂) in a protic solvent like ethanol.[19]

Minimal Impact of the Ester Group

In the context of nitro group reduction, the difference between the methyl and ethyl ester is negligible. The reaction occurs at the nitro group, which is electronically influenced by the entire aromatic system. The ester function is relatively remote from the nitro group, and the minor difference in the size and electronic nature of a methyl versus an ethyl group does not significantly alter the susceptibility of the nitro group to reduction. Therefore, both the methyl and ethyl esters are expected to undergo nitro reduction at virtually identical rates and with similar efficiencies. Many reduction protocols are known to be compatible with ester groups.[17][20][21]

Data Summary: Predicted Nitro Reduction Efficiency
Ester CompoundExpected Reaction RateExpected YieldRationale
4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester Similar to Ethyl EsterHighReactivity is dictated by the nitro group on the aromatic ring; the distal ester group has no significant influence on this transformation.
4-Acetylamino-3-methyl-5-nitro-benzoic acid ethyl ester Similar to Methyl EsterHighReactivity is dictated by the nitro group on the aromatic ring; the distal ester group has no significant influence on this transformation.
Experimental Protocol: Reduction of the Nitro Group with SnCl₂

This protocol is applicable to both the methyl and ethyl esters for the synthesis of their corresponding amino derivatives.

Reaction Scheme:

G reactant Substituted Nitrobenzene (Methyl or Ethyl Ester) product Substituted Aniline (Methyl or Ethyl Ester) reactant->product SnCl₂, Ethanol Reflux

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of CAS 1263818-07-0

An In-Depth Technical Guide to Mass Spectrometry Fragmentation Pattern Analysis for Novel Drug Candidates A Note on CAS 1263818-07-0 Initial searches for the compound corresponding to CAS number 1263818-07-0 did not yiel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Mass Spectrometry Fragmentation Pattern Analysis for Novel Drug Candidates

A Note on CAS 1263818-07-0

Initial searches for the compound corresponding to CAS number 1263818-07-0 did not yield a publicly available chemical structure. The analysis of mass spectrometry fragmentation patterns is fundamentally dependent on the specific chemical structure of a molecule. Without this crucial piece of information, a detailed fragmentation analysis of this specific compound cannot be performed.

Therefore, this guide has been designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting mass spectrometry fragmentation pattern analysis on novel small molecule drug candidates. The principles, experimental designs, and data interpretation strategies discussed herein are broadly applicable and will serve as a valuable resource for elucidating the structure and behavior of new chemical entities.

Introduction: The Critical Role of Fragmentation Analysis in Drug Development

In the landscape of modern drug discovery and development, the precise characterization of small molecule candidates is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for determining the molecular weight of a compound.[1][2] However, the true power of mass spectrometry in structural elucidation lies in the analysis of fragmentation patterns. By subjecting a molecule to controlled fragmentation and analyzing the resulting fragment ions, we can piece together its structural puzzle, identify metabolites, and understand its potential degradation pathways.

This guide provides an in-depth exploration of the principles and methodologies for analyzing the mass spectrometry fragmentation patterns of small molecules, with a focus on applications in the pharmaceutical sciences. We will delve into the common fragmentation techniques, the logic behind interpreting the resulting spectra, and how to compare fragmentation patterns to differentiate between structurally similar compounds.

Pillar 1: Expertise & Experience in Experimental Design

The choice of experimental parameters in a mass spectrometry experiment is critical for obtaining meaningful and reproducible fragmentation data. These choices are not arbitrary; they are based on the physicochemical properties of the analyte and the specific information being sought.

Ionization Source Selection: The Gateway to the Mass Analyzer

The first step in any MS analysis is the ionization of the analyte. The choice of ionization source can significantly impact the extent of in-source fragmentation and the types of ions observed.[3][4]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for a wide range of pharmaceutical compounds.[5][6] It typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal in-source fragmentation.[7] This is advantageous when the primary goal is to determine the molecular weight of the parent compound.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for less polar compounds. It can sometimes induce more in-source fragmentation than ESI, which can be either a desirable or undesirable effect depending on the analytical goal.

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons.[8] This results in extensive and often complex fragmentation patterns. While less common for routine LC-MS analysis of drug candidates, EI is valuable for generating reproducible fragmentation libraries for smaller, more volatile molecules.[9]

Tandem Mass Spectrometry (MS/MS): The Key to Controlled Fragmentation

To gain detailed structural information, controlled fragmentation is achieved using tandem mass spectrometry (MS/MS).[1][8] In an MS/MS experiment, the parent ion of interest is isolated and then subjected to fragmentation.

  • Collision-Induced Dissociation (CID): CID is the most common method for fragmenting ions in tandem mass spectrometry.[3][8] The isolated parent ion is accelerated and collided with a neutral gas (e.g., argon or nitrogen). This collision imparts internal energy to the ion, causing it to fragment at its weakest bonds. The resulting fragment ions are then analyzed by a second mass analyzer.

Experimental Workflow: A Self-Validating System

A robust experimental workflow is essential for generating high-quality, interpretable fragmentation data. The following diagram illustrates a typical workflow for the fragmentation analysis of a novel drug candidate.

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Drug Candidate in Solution LC LC Separation Sample->LC Ionization Ionization (e.g., ESI) LC->Ionization MS1 MS1 Scan (Parent Ion ID) Ionization->MS1 Isolation Parent Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 Interpretation Fragmentation Pattern Interpretation MS2->Interpretation Comparison Comparison with Analogs/Metabolites Interpretation->Comparison Elucidation Structural Elucidation Comparison->Elucidation

Caption: Experimental workflow for fragmentation analysis.

Pillar 2: Trustworthiness Through Systematic Data Interpretation

The interpretation of fragmentation spectra is a deductive process that combines knowledge of chemical principles with systematic analysis. The goal is to propose plausible structures for the observed fragment ions and, in doing so, to confirm the structure of the parent molecule.

Common Fragmentation Pathways

Organic molecules tend to fragment in predictable ways, often following well-established chemical principles.[3][10]

  • Cleavage of Single Bonds: The simplest fragmentation involves the breaking of a single bond. The stability of the resulting carbocation and radical fragments often dictates the most likely cleavage points.

  • McLafferty Rearrangement: This is a common fragmentation pathway for molecules containing a carbonyl group and a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

  • Loss of Small Neutral Molecules: Molecules often fragment by losing small, stable neutral molecules such as water (H₂O), ammonia (NH₃), or carbon monoxide (CO).[11]

Hypothetical Case Study: Fragmentation of a Fictional Drug Candidate "Gemini-azole"

To illustrate the principles of fragmentation analysis, let's consider a hypothetical drug candidate, "Gemini-azole," with a molecular weight of 350 Da.

Table 1: High-Resolution MS/MS Data for Gemini-azole ([M+H]⁺ = m/z 351.1234)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
351.1234295.0876C₂H₄O₂Loss of ethyl acetate moiety
351.1234251.1023C₅H₁₀O₂Cleavage of an alkyl ester chain
351.1234194.0654C₈H₁₃N₂OLoss of a substituted pyrazole ring
295.0876194.0654C₅H₉NOFurther fragmentation of the 295 ion

By analyzing the mass differences between the precursor and fragment ions and proposing plausible elemental compositions for the neutral losses, we can begin to piece together the structure of Gemini-azole.

Pillar 3: Authoritative Grounding & Comprehensive References

The interpretation of mass spectra should always be grounded in established chemical principles and supported by authoritative references.

Comparison with Analogs and Isomers

A powerful strategy for confirming fragmentation pathways is to compare the fragmentation spectrum of the compound of interest with those of structurally related analogs or isomers.

  • Structural Analogs: If a series of analogs with systematic structural modifications is available, the changes in the fragmentation patterns can provide strong evidence for specific fragmentation pathways.

  • Isomers: Positional isomers can often be distinguished by their unique fragmentation patterns. For example, the position of a substituent on an aromatic ring can significantly influence the fragmentation cascade.

In Silico Fragmentation Tools

In recent years, computational tools have emerged that can predict the fragmentation patterns of small molecules.[12][13] These tools can be valuable for proposing initial fragmentation pathways and for corroborating experimentally observed fragments. However, it is important to remember that these are predictive tools and should be used in conjunction with, not as a replacement for, careful experimental work and expert interpretation.

cluster_experimental Experimental Data cluster_computational Computational Analysis cluster_interpretation Interpretation & Confirmation Experimental_MSMS Experimental MS/MS Spectrum Comparison Comparison of Experimental and Predicted Spectra Experimental_MSMS->Comparison In_Silico_Tool In Silico Fragmentation Tool Predicted_MSMS Predicted MS/MS Spectrum In_Silico_Tool->Predicted_MSMS Predicted_MSMS->Comparison Pathway_Proposal Proposed Fragmentation Pathways Comparison->Pathway_Proposal Structure_Confirmation Structural Confirmation Pathway_Proposal->Structure_Confirmation

Caption: Integration of experimental and in silico data.

Conclusion

The analysis of mass spectrometry fragmentation patterns is an indispensable tool in the arsenal of the modern drug development scientist. It provides a detailed window into the chemical structure of a molecule, enabling confident structural elucidation, metabolite identification, and the characterization of degradation products. By combining a deep understanding of fragmentation chemistry with rigorous experimental design and systematic data interpretation, researchers can unlock the full potential of mass spectrometry to accelerate the drug discovery and development process.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Chen, H., et al. (2010). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 349-357.
  • Wikipedia contributors. (2024, February 27). Time-of-flight mass spectrometry. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • Niessen, W. M. A. (2006). Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Current Pharmaceutical Analysis, 2(3), 205-242.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Louris, J. N., et al. (1987). Instrumentation, applications, and energy deposition in quadrupole ion-trap tandem mass spectrometry. Analytical Chemistry, 59(13), 1677-1685.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Böcker, S., & Dührkop, K. (2016). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Metabolites, 6(1), 6.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
  • Binkley, J., & Libardoni, M. (2020, March 14). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. LCGC North America. Retrieved from [Link]

  • Rosano, T. G., Wood, M., & Liu, Y. (2019). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 65(8), 987-997.
  • Cao, L., et al. (2020).
  • Smith, K. M., et al. (n.d.). Comparison of Electrospray and Impactor Ionization for Pharmaceutical Compounds.
  • Cao, L., et al. (2020).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Nielsen, K. F., & Larsen, T. O. (2011). Ion fragmentation of small molecules in mass spectrometry.

Sources

Validation

Benchmarking Synthesis Routes for Methyl 4-acetamido-3-methyl-5-nitrobenzoate

Executive Summary & Therapeutic Context Methyl 4-acetamido-3-methyl-5-nitrobenzoate (CAS: 1263818-07-0) is a highly substituted aromatic building block utilized extensively in modern drug discovery[1]. Its most prominent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

Methyl 4-acetamido-3-methyl-5-nitrobenzoate (CAS: 1263818-07-0) is a highly substituted aromatic building block utilized extensively in modern drug discovery[1]. Its most prominent application is serving as an advanced intermediate in the synthesis of amide-substituted imidazo compounds. These compounds function as potent, selective inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are critical targets in reversing tumor-induced immunosuppression in cancer immunotherapy[2].

Given the dense functionalization of the benzene ring, synthesizing this intermediate requires strict regiochemical control. This guide objectively benchmarks the two most viable synthetic pathways, detailing the mechanistic causality behind each transformation and providing self-validating experimental protocols for scalable production.

Mechanistic Rationale & Retrosynthetic Logic

The target molecule features four substituents on the benzene ring: an ester (-COOCH₃) at C1, a methyl group (-CH₃) at C3, an acetamido group (-NHCOCH₃) at C4, and a nitro group (-NO₂) at C5.

The critical step in any synthesis of this molecule is the regioselective nitration of the C5 position.

  • The Directing Group Synergy: In the immediate precursor (methyl 4-acetamido-3-methylbenzoate), the acetamido group at C4 is a strong ortho/para director, heavily activating the C5 position (since C3 is sterically blocked by the methyl group). Concurrently, the methyl ester at C1 is a meta-director, which also directs electrophilic attack toward C5.

  • Why Acetylate? Nitrating a free aniline (methyl 4-amino-3-methylbenzoate) is synthetically disastrous; the highly oxidizing nitric acid would degrade the free amine, and protonation in sulfuric acid would convert the amine into an ammonium ion (-NH₃⁺), a strong meta-director that would ruin the required regioselectivity. Acetylation protects the amine from oxidation and perfectly tunes its electronic directing effects to guarantee C5 nitration.

Route Benchmarking: Amino Acid vs. Nitro Ester Origins

We benchmark two primary pathways that converge on the common intermediate, methyl 4-amino-3-methylbenzoate, before proceeding through acetylation and nitration.

  • Route A (Amino Acid Origin): Begins with the esterification of 4-amino-3-methylbenzoic acid.

  • Route B (Nitro Ester Origin): Begins with the zinc-mediated reduction of commercially abundant methyl 3-methyl-4-nitrobenzoate[3].

SynthesisRoutes SMA 4-Amino-3-methylbenzoic acid R1_Ester Esterification (MeOH, H2SO4, Reflux) SMA->R1_Ester Route A SMB Methyl 3-methyl-4-nitrobenzoate R2_Red Reduction (Zn, HCl, 0°C to RT) SMB->R2_Red Route B Int1 Methyl 4-amino-3-methylbenzoate R1_Ester->Int1 R2_Red->Int1 Ac Acetylation (Ac2O, DCM) Int1->Ac Int2 Methyl 4-acetamido-3-methylbenzoate Ac->Int2 Nit Regioselective Nitration (HNO3, H2SO4, <5°C) Int2->Nit Target Methyl 4-acetamido-3-methyl-5-nitrobenzoate Nit->Target

Fig 1: Comparative synthesis workflows for methyl 4-acetamido-3-methyl-5-nitrobenzoate.

Quantitative Comparison of Synthetic Routes
MetricRoute A (Amino Acid Origin)Route B (Nitro Ester Origin)Mechanistic Impact
Starting Material Cost ModerateLowRoute B leverages highly commoditized nitroaromatics.
Step 1 Yield 75 - 85%85 - 95%Zwitterionic amino acids (Route A) often suffer from incomplete esterification.
Atom Economy (Step 1) High (Produces H₂O)Low (Produces ZnCl₂ waste)Route A is greener; Route B requires heavy metal remediation.
Scalability ExcellentModerateRoute B's metal reduction is highly exothermic and heterogeneous[3].
Overall Yield (3 steps) ~60%~65%Route B slightly edges out due to the high efficiency of the initial reduction.

Self-Validating Experimental Protocols

The following protocols represent the optimized sequence utilizing Route B's starting material for Step 1, followed by the universal acetylation and nitration steps.

Protocol 1: Zinc-Mediated Reduction to Methyl 4-amino-3-methylbenzoate

Adapted from established protocols for neuraminidase inhibitor scaffolds[3].

  • Preparation: Dissolve methyl 3-methyl-4-nitrobenzoate (1.0 eq) in a mixture of ethyl acetate and concentrated HCl (approx. 6:1 v/v). Cool the biphasic mixture to 0°C using an ice-water bath.

  • Reduction: Slowly add Zinc powder (6.0 eq) in small portions over 30 minutes under vigorous stirring.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 15 hours.

  • Workup (Self-Validation): Pass the mixture through a Celite pad to remove unreacted zinc and zinc salts. The filtrate should transition from a deep yellow (nitro species) to a pale, clear solution (aniline species). Wash the organic layer sequentially with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Causality Note: The massive excess of zinc and acidic conditions are required to push the six-electron reduction of the nitro group to the amine. The 0°C initiation is critical to prevent solvent boil-off during the highly exothermic electron transfer.

Protocol 2: Amine Acetylation
  • Preparation: Dissolve the crude methyl 4-amino-3-methylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Add acetic anhydride (1.2 eq) dropwise at room temperature. Stir for 2-4 hours.

  • Workup (Self-Validation): The reaction is self-indicating; as the polar amine is converted to the less polar amide, TLC (Hexane/EtOAc) will show a distinct upward shift in Rf. Quench with saturated aqueous NaHCO₃ to hydrolyze unreacted acetic anhydride. Extract with DCM, dry, and evaporate to yield methyl 4-acetamido-3-methylbenzoate as a white solid.

Causality Note: Because the aniline nitrogen is sufficiently nucleophilic, the addition of a base (like pyridine or TEA) is optional but can be omitted to simplify the impurity profile.

Protocol 3: Regioselective Nitration (The Critical Step)
  • Preparation: Suspend methyl 4-acetamido-3-methylbenzoate (1.0 eq) in concentrated H₂SO₄ (approx. 5 mL/gram of substrate). Stir at 0°C until fully dissolved.

  • Nitration: In a separate addition funnel, prepare a nitrating mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (1:1 v/v). Add this mixture dropwise to the substrate solution, strictly maintaining the internal temperature below 5°C.

  • Maturation: Stir at 0–5°C for 1 hour.

  • Workup (Self-Validation): Pour the highly acidic mixture over crushed ice under vigorous stirring. The sudden shift in polarity and pH will cause the target product, methyl 4-acetamido-3-methyl-5-nitrobenzoate , to crash out as a distinct pale-yellow precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum.

Causality Note: Sulfuric acid acts as both the solvent (dissolving the amide via reversible protonation) and the catalyst (dehydrating HNO₃ to form the active NO2+​ electrophile). Strict temperature control (<5°C) prevents the acidic hydrolysis of the newly formed ester/amide bonds and suppresses di-nitration[2].

References

  • LookChem. methyl 4-acetamido-3-methyl-5-nitrobenzoate (CAS 1263818-07-0). Available at:[Link]

  • Google Patents (WO2020233676A1).Amide-substituted imidazo compounds as selective inhibitors of indoleamine 2, 3-dioxygenases.
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Comparative

A Comparative Guide to LC-MS/MS Validation Protocols for Detecting 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester Impurities

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, even at trace levels, can significantly impact the effi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, even at trace levels, can significantly impact the efficacy and safety of a drug product. This guide provides an in-depth, scientifically-grounded comparison of validation protocols for the detection of impurities in 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester, a key intermediate in various synthetic pathways. We will focus on the validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and compare its performance characteristics with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for establishing a robust and reliable analytical method for impurity profiling, in accordance with international regulatory guidelines.

The Criticality of Impurity Profiling

Impurity profiling is a cornerstone of modern pharmaceutical quality control. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][2][3][4][5][6][7][8][9][10][11][12] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4]

For a compound like 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester (CAS 1263818-07-0)[13][14], potential impurities can arise from various sources, including the manufacturing process, degradation, or storage. Some of these impurities may be structurally similar to the main compound, making their detection and quantification challenging without a highly selective analytical method. Furthermore, certain impurities, particularly those with reactive functional groups, may have the potential for genotoxicity, necessitating their control at very low levels.[15][16][17][18][19]

The Power of LC-MS/MS in Impurity Analysis

While HPLC-UV has been a workhorse in pharmaceutical analysis for decades, LC-MS/MS offers significant advantages for trace-level impurity detection and characterization.[20][21] The primary benefits include:

  • Enhanced Sensitivity: LC-MS/MS can detect and quantify impurities at levels significantly lower than HPLC-UV, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range.[22][16][17]

  • Unparalleled Specificity: By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can unequivocally identify and quantify an analyte even in the presence of co-eluting interferences.[19][23][24]

  • Structural Information: Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of an impurity, aiding in its structural elucidation.[21][25]

This guide will now delve into a comprehensive validation protocol for an LC-MS/MS method designed to detect and quantify potential impurities in 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester.

LC-MS/MS Method Validation Protocol

The following protocol is based on the principles outlined in the ICH Q2(R1) and the more recent Q2(R2) guidelines.[2][4][7][11][26][27][28][29][30]

System Suitability

Causality: Before any validation experiments are performed, it is crucial to ensure that the analytical system is performing adequately. System suitability tests are designed to verify that the chromatography and mass spectrometry systems are operating within acceptable parameters on the day of analysis.

Experimental Protocol:

  • Prepare a system suitability solution containing the 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester API and a known impurity at a concentration that will produce a significant response.

  • Inject the system suitability solution six replicate times.

  • Evaluate the following parameters:

    • Retention Time (RT) Reproducibility: The relative standard deviation (RSD) of the retention time for the main peak and the impurity should be ≤ 1.0%.

    • Peak Area Reproducibility: The RSD of the peak area for the main peak and the impurity should be ≤ 5.0%.

    • Chromatographic Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for the main peak and the impurity should be ≤ 2.0.

    • Signal-to-Noise Ratio (S/N): For the impurity peak, the S/N should be ≥ 10.

Specificity (Selectivity)

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4][29][31] This is a critical parameter to ensure that the method is not susceptible to interference from other components in the sample matrix, such as other impurities, degradation products, or excipients.[31]

Experimental Protocol:

  • Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention times of the target impurities.

  • Analyze a sample of the 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester API.

  • Analyze a sample of the API spiked with all known potential impurities.

  • Subject the API to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of the known impurities.[32]

  • Compare the chromatograms from all injections to demonstrate that the peaks corresponding to the impurities are well-resolved from the main peak and any degradation products.

Acceptance Criteria: The method is considered specific if there are no interfering peaks at the retention times of the target impurities in the blank and placebo samples, and the impurity peaks are adequately resolved from the main peak and any degradation products.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[29] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[29]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of the impurity, ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

  • Inject each calibration standard in triplicate.

  • Plot the peak area response versus the concentration of the impurity.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
0.1 (LOQ)1,520
0.57,650
1.0 (100%)15,100
1.522,800
2.030,500

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

  • Y-intercept: The y-intercept should be minimal and not significantly different from zero.

Accuracy (Trueness)

Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples with known concentrations of the analyte and comparing the measured values to the true values.

Experimental Protocol:

  • Prepare samples of the 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester API spiked with the impurity at three different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the impurity.

Data Presentation:

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Recovery (%)RSD (%)
0.10.09898.02.5
1.01.02102.01.8
1.51.4798.01.5

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Causality: Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[4]

5.1. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six individual samples of the API spiked with the impurity at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

5.2. Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two sets of experiments.

Data Presentation:

Precision LevelMean Concentration (µg/mL)Standard DeviationRSD (%)
Repeatability (Day 1, Analyst 1)1.010.0151.5
Intermediate Precision (Day 2, Analyst 2)0.990.0181.8

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[29] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the impurity that yields a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S) where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

Data Presentation:

ParameterValue (µg/mL)
LOD0.03
LOQ0.1

Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution and a spiked sample under each of the modified conditions.

  • Evaluate the impact of the changes on system suitability parameters and the quantitative results.

Acceptance Criteria: The system suitability criteria should be met, and the quantitative results should not be significantly affected by the variations in the method parameters.

Comparison with HPLC-UV

To highlight the advantages of the validated LC-MS/MS method, a comparison with a traditional HPLC-UV method for the same impurity is presented below.

ParameterLC-MS/MSHPLC-UVRationale for Superiority of LC-MS/MS
Specificity High (based on MRM transitions)Moderate (based on retention time and UV spectrum)LC-MS/MS can differentiate the target impurity from co-eluting compounds with the same UV spectrum.
LOD ~0.03 µg/mL~0.1 µg/mLThe inherent sensitivity of the mass spectrometer allows for much lower detection limits.
LOQ ~0.1 µg/mL~0.3 µg/mLThe ability to quantify at lower levels is crucial for controlling potentially genotoxic impurities.
Linear Range Wide (0.1 - 2.0 µg/mL)Narrower (0.3 - 5.0 µg/mL)LC-MS/MS often exhibits a wider linear dynamic range.
Robustness Generally robust, but sensitive to matrix effectsRobust and widely usedMatrix effects in LC-MS/MS can be mitigated with appropriate sample preparation and internal standards.

Visualizing the Validation Workflow

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD Method Development & Optimization SS System Suitability MD->SS Initiates Validation Specificity Specificity SS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RA Routine Sample Analysis Robustness->RA Validated Method

Validation_Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Ensures selectivity Linearity Linearity Method Validation->Linearity Proportional response Accuracy Accuracy Method Validation->Accuracy Closeness to true value Precision Precision Method Validation->Precision Reproducibility LOD/LOQ LOD/LOQ Method Validation->LOD/LOQ Sensitivity limits Robustness Robustness Method Validation->Robustness Reliability Range Range Linearity->Range Defines Accuracy->Precision Dependent on

Conclusion

The validation of an analytical method for impurity detection is a rigorous but essential process in pharmaceutical development. This guide has provided a comprehensive, step-by-step protocol for the validation of a highly sensitive and specific LC-MS/MS method for the detection of impurities in 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester. The comparison with a traditional HPLC-UV method clearly demonstrates the superiority of LC-MS/MS for this application, particularly in terms of sensitivity and specificity, which are critical for ensuring the safety and quality of the final drug product. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers and scientists can confidently develop and validate robust analytical methods that are fit for their intended purpose.

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